COMC-6
Description
Structure
3D Structure
Properties
CAS No. |
106281-45-2 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(6-oxocyclohexen-1-yl)methyl (E)-but-2-enoate |
InChI |
InChI=1S/C11H14O3/c1-2-5-11(13)14-8-9-6-3-4-7-10(9)12/h2,5-6H,3-4,7-8H2,1H3/b5-2+ |
InChI Key |
IQAJMALOOLNRLN-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C(=O)OCC1=CCCCC1=O |
Canonical SMILES |
CC=CC(=O)OCC1=CCCCC1=O |
Synonyms |
2-COMC 2-crotonyloxymethyl-2-cyclohexenone 2-crotonyloxymethyl-cyclohex-2-enone COMC-6 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Cytotoxic Mechanism of COMC-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: COMC-6, or 2-crotonyloxymethyl-2-cyclohexenone, is a potent anticancer agent that has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing the formation of its reactive intermediate, its interaction with cellular macromolecules, and the subsequent signaling pathways leading to cell death. This document consolidates available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the underlying molecular processes to facilitate a comprehensive understanding for researchers in oncology and drug development.
Core Mechanism of Action: A Pro-Drug Approach to Alkylation
The antitumor activity of this compound is not a direct action of the molecule itself, but rather a sophisticated pro-drug strategy that unleashes a highly reactive electrophilic species within the cancer cell. The central hypothesis, supported by experimental evidence, is that this compound's cytotoxicity stems from a reactive intermediate formed during its conjugation with intracellular glutathione (GSH). This process is often catalyzed by glutathione S-transferases (GSTs), a family of enzymes typically involved in detoxification.
The key steps in the mechanism of action are as follows:
-
Cellular Uptake: this compound, being a relatively small and lipophilic molecule, can readily cross the cell membrane.
-
Formation of a Reactive Intermediate: Once inside the cell, this compound undergoes a Michael addition reaction with glutathione. This reaction, facilitated by GSTs, leads to the formation of a transient and highly electrophilic intermediate: glutathionylated 2-exomethylenecyclohexanone .
-
Alkylation of Macromolecules: This reactive intermediate is a potent alkylating agent. Its high electrophilicity allows it to covalently modify nucleophilic sites on critical cellular macromolecules, including proteins and DNA.
-
Induction of Cell Death: The widespread alkylation of essential biomolecules disrupts their normal function, leading to cellular stress and, ultimately, the activation of programmed cell death pathways, primarily apoptosis.
Crucially, studies have shown that the direct glutathione conjugate of this compound (GSMC-6) is significantly less cytotoxic, indicating that the transient reactive intermediate is the primary driver of the compound's anticancer activity[1].
Quantitative Data Summary
The following tables summarize the key quantitative data that has been reported for this compound and its related compounds.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | B16 Murine Melanoma | MTT Assay (72h) | 0.041 µM | [2] |
| GSMC-6 (diethyl ester prodrug) | B16 Murine Melanoma | In vitro antitumor assay | > 460 µM | [1] |
Table 1: In Vitro Cytotoxicity of this compound and its Glutathione Conjugate.
| GST Isozyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| hGSTP1-1 | This compound | 0.08 - 0.34 | 1.5 - 6.1 | [3] |
| hGSTA1-1 | This compound | 0.08 - 0.34 | 1.5 - 6.1 | [3] |
| hGSTA4-4 | This compound | 0.08 - 0.34 | 1.5 - 6.1 | [3] |
| hGSTM2-2 | This compound | 0.08 - 0.34 | 1.5 - 6.1 | [3] |
Table 2: Kinetic Parameters for the GST-Catalyzed Conversion of this compound.
Signaling Pathways and Cellular Fate
The alkylation of DNA and proteins by the reactive intermediate of this compound triggers a cascade of cellular events culminating in apoptosis. While the precise and complete signaling network is still under investigation, the available evidence points towards the activation of the intrinsic apoptotic pathway.
The formation of DNA adducts can lead to the activation of DNA damage response pathways, which can stall the cell cycle and initiate apoptosis if the damage is irreparable. The alkylation of key cellular proteins, such as enzymes involved in critical metabolic pathways or regulatory proteins, can also contribute to cellular stress and trigger the apoptotic cascade.
The intrinsic pathway of apoptosis is initiated by intracellular stress signals and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. It is plausible that the cellular stress induced by this compound leads to the activation of pro-apoptotic Bcl-2 family members, such as Bax and Bak. This would result in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell. Some evidence also suggests a potential role for caspase-6 and caspase-8 in downstream signaling[4][5][6].
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
In Vitro Antitumor Activity Assay (MTT Assay)
This protocol is adapted for determining the IC50 value of this compound against B16 murine melanoma cells.
Materials:
-
B16 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16 melanoma cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete DMEM. The final concentrations should typically range from 0.001 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
Glutathione S-Transferase (GST) Kinetic Assay
This protocol describes a general method to determine the kinetic parameters of GST-catalyzed conjugation of this compound with glutathione.
Materials:
-
Purified human GST isozymes (e.g., hGSTP1-1)
-
This compound
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5) and a fixed concentration of GSH (e.g., 1 mM).
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Enzyme Preparation: Prepare a solution of the purified GST isozyme in the reaction buffer.
-
Kinetic Measurement:
-
To a cuvette, add the reaction buffer and the GSH solution.
-
Add varying concentrations of the this compound substrate.
-
Initiate the reaction by adding a small volume of the GST enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm over time. This absorbance change corresponds to the formation of the glutathione conjugate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Repeat the assay with different concentrations of this compound while keeping the GSH concentration constant, and vice versa.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax and the enzyme concentration.
-
Mass Spectrometry-Based Detection of DNA Adducts
This protocol provides a general framework for the identification of this compound-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cancer cells treated with this compound
-
DNA extraction kit
-
Nuclease P1, alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole or Orbitrap)
-
C18 reverse-phase LC column
-
Solvents for LC (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
DNA Extraction: Treat cancer cells with this compound for a specified period. Harvest the cells and extract genomic DNA using a commercial kit.
-
DNA Digestion: Digest the extracted DNA to individual deoxynucleosides. This is typically a two-step enzymatic digestion:
-
First, digest the DNA with nuclease P1 to yield deoxynucleoside 3'-monophosphates.
-
Then, dephosphorylate the mononucleotides to deoxynucleosides using alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Inject the digested DNA sample onto the LC-MS/MS system.
-
Separate the deoxynucleosides using a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
The mass spectrometer should be operated in positive ion mode.
-
Perform a full scan to identify the molecular ions of potential adducts. The expected mass of the adduct will be the mass of the deoxynucleoside plus the mass of the reactive intermediate from this compound.
-
Perform tandem MS (MS/MS) on the candidate adduct ions to obtain fragmentation patterns. The characteristic loss of the deoxyribose sugar is a key indicator of a deoxynucleoside adduct.
-
-
Data Analysis:
-
Analyze the MS and MS/MS spectra to confirm the identity of the this compound-DNA adducts. Comparison with synthetic standards, if available, can provide definitive identification.
-
Conclusion
The mechanism of action of this compound is a compelling example of a pro-drug strategy that leverages intracellular conditions to generate a potent cytotoxic agent. The formation of a highly reactive electrophilic intermediate through glutathione conjugation is the pivotal step, leading to widespread alkylation of essential macromolecules and subsequent induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this compound and the development of analogous anticancer agents. Future investigations should focus on elucidating the complete downstream signaling network activated by this compound-induced macromolecular damage and exploring its potential in combination therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Mechanism of the glutathione transferase-catalyzed conversion of antitumor 2-crotonyloxymethyl-2-cycloalkenones to GSH adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
COMC-6: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
COMC-6, chemically known as 2-crotonyloxymethyl-2-cyclohexenone, is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC). It has demonstrated potent antitumor activity against a range of murine and human tumor cell lines, both in vitro and in vivo. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for a technical audience in the field of cancer research and drug development.
Discovery and Background
This compound was developed as a synthetic analogue of the Streptomyces metabolite COTC.[1] Both compounds have garnered significant interest as potential anticancer agents.[1] Early investigations into their mechanism of action proposed that their antitumor effects might stem from the inhibition of glyoxalase I (GlxI), an enzyme involved in detoxifying methylglyoxal.[1] However, subsequent research revealed that the glutathione (GSH) adducts of COTC and this compound are poor inhibitors of human GlxI.[1] The current understanding is that the cytotoxicity of this compound is not due to its GSH conjugate (GSMC-6), but rather from a reactive intermediate formed during the conjugation process with intracellular GSH.[1][2]
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature. A general synthetic scheme is outlined below. For detailed experimental protocols, please refer to the cited literature.
Experimental Protocol: General Synthesis of 2-Crotonyloxymethyl-2-cycloalkenones
A detailed protocol for the synthesis of this compound and its analogues can be found in the supporting information of the publication by Joseph et al. in the Journal of Medicinal Chemistry. The synthesis of a COMC-estradiol conjugate has also been described, which involved a CsF-Celite mediated esterification.[3]
Biological Activity and Mechanism of Action
This compound exhibits significant antitumor activity. Its mechanism is believed to involve the formation of a reactive exocyclic enone intermediate upon reaction with intracellular glutathione (GSH).[1] This intermediate is thought to be the primary cytotoxic species.
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for this compound involves an initial Michael addition of GSH, leading to the formation of a glutathionylated enol(ate). This is followed by nonstereospecific ketonization to form a glutathionylated exocyclic enone, which is the putative reactive intermediate responsible for alkylating cellular macromolecules and inducing cytotoxicity.[4] Human glutathione S-transferase (hGSTP1-1) has been shown to catalyze the conversion of this compound.[4]
Caption: Proposed mechanism of action for this compound cytotoxicity.
Quantitative Data: In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound has been evaluated against various cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Compound | IC50 (µM) | Reference |
| B16 Murine Melanoma | This compound | 0.041 | [1][2][5] |
| B16 Murine Melanoma | GSMC-6 (diethyl ester prodrug) | > 460 | [1][2] |
| HT29 Human Colon Adenocarcinoma | This compound | Not explicitly stated, but dose-response curves are available in supporting information of[2] | [2] |
| HT29 (MDR) Human Colon Adenocarcinoma | This compound | Not explicitly stated, but dose-response curves are available in supporting information of[2] | [2] |
Experimental Workflow: Cellular Accumulation Studies
To investigate the intracellular fate of this compound and its GSH conjugate, cellular accumulation studies have been performed. A general workflow for such an experiment is depicted below.
Caption: General workflow for cellular accumulation studies.
Role of Glutathione S-Transferases (GSTs)
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of xenobiotics. Several GST isozymes, including hGSTP1-1, hGSTA1-1, hGSTA4-4, and hGSTM2-2, have been shown to catalyze the conversion of this compound to its final product with similar efficiencies.[4] This enzymatic catalysis is a key step in the bioactivation of this compound to its cytotoxic form.
Kinetic Parameters of GST-Catalyzed this compound Conversion
| GST Isozyme | Km (mM) | kcat (s⁻¹) | Reference |
| hGSTP1-1 | 0.08 - 0.34 | 1.5 - 6.1 | [4] |
| hGSTA1-1 | 0.08 - 0.34 | 1.5 - 6.1 | [4] |
| hGSTA4-4 | 0.08 - 0.34 | 1.5 - 6.1 | [4] |
| hGSTM2-2 | 0.08 - 0.34 | 1.5 - 6.1 | [4] |
Future Directions and Therapeutic Potential
The potent antitumor activity of this compound and its unique mechanism of action make it an interesting candidate for further drug development. The synthesis of targeted drug delivery systems, such as the COMC-estradiol conjugate, highlights a promising strategy to enhance tissue selectivity and reduce off-target toxicity.[3] Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical application in the treatment of various cancers, particularly those with high levels of GST expression.[6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Glutathione S-conjugates as prodrugs to target drug-resistant tumors [frontiersin.org]
- 7. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and structure of COMC-6
An In-depth Technical Guide on the Chemical Properties, Structure, and Activity of COMC-6
This technical guide provides a comprehensive overview of this compound (2-Crotonyloxymethyl-2-cyclohexenone), a potent anticancer agent. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical characteristics, mechanism of action, and relevant experimental data.
Chemical Properties and Structure
This compound, also known as 2-Crotonyloxymethyl-2-cyclohexenone, is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC), a metabolite isolated from Streptomyces.[1][2] this compound has garnered significant interest for its potent antitumor activities against a range of murine and human tumors, both in vitro and in vivo.[1][3][4]
Physicochemical and Structural Data
The fundamental properties and identifiers of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | (6-oxocyclohex-1-en-1-yl)methyl (E)-but-2-enoate | [5] |
| Synonyms | 2-Crotonyloxymethyl-2-cyclohexenone, 2-COMC | [5][6] |
| CAS Number | 106281-45-2 | [5][6] |
| Molecular Formula | C₁₁H₁₄O₃ | [5] |
| Molecular Weight | 194.23 g/mol | [5] |
| Canonical SMILES | C/C=C/C(=O)OCC1=CCCCC1=O | [5] |
| InChI Key | IQAJMALOOLNRLN-GORDUTHDSA-N | [5] |
Mechanism of Action
Early investigations proposed that the antitumor activity of this compound might stem from the inhibition of the glyoxalase I (GlxI) enzyme by its glutathione (GSH) conjugate.[1] However, subsequent studies revealed that these GSH adducts are poor inhibitors of GlxI.[1]
The current understanding is that the potent cytotoxicity of this compound arises not from the stable GSH conjugate (GSMC-6) itself, but from a reactive intermediate formed during the conjugation process.[1][7][8] The proposed mechanism, catalyzed by Glutathione S-transferase (GST), involves the formation of a transient, highly electrophilic exocyclic enone intermediate.[1][2] This reactive species is capable of alkylating crucial cellular macromolecules, such as proteins and nucleic acids, leading to cell death.[1] Mass spectral studies have confirmed that this compound can alkylate model oligonucleotides in the presence of GSH, supporting this hypothesis.[1]
Caption: Proposed mechanism of action for this compound cytotoxicity.
Biological Activity
This compound demonstrates significant antiproliferative activity against various cancer cell lines. A key finding is the dramatic difference in potency between this compound and the diethyl ester prodrug of its GSH conjugate, which supports the proposed mechanism of action.
In Vitro Antiproliferative Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | B16 murine melanoma | 0.041 | [6][7] |
| GSMC-6(Et)₂ (Prodrug) | B16 melanotic melanoma | > 460 | [7][8] |
Experimental Protocols
The following sections describe the general methodologies cited in the literature for the synthesis and biological evaluation of this compound. These are not exhaustive, step-by-step protocols but provide an overview of the experimental approach.
General Synthesis of COMC Analogues
The synthesis of this compound and its homologues (COMC-5 and COMC-7) is achieved through a two-step process:[1]
-
Baylis-Hillman Reaction: The corresponding 2-cycloalkenone is reacted to prepare the 2-hydroxymethyl-2-cycloalkenone intermediate.
-
Crotonylation: The intermediate is subsequently crotonylated using crotonic anhydride to yield the final COMC product.
Caption: General synthetic workflow for this compound.
Cell Growth Inhibition Assay
The antitumor activity of this compound was evaluated using cell growth inhibition studies with B16 murine melanoma cells.[1][7]
-
Cell Line: B16 murine melanoma cells were used.
-
Treatment: Cells were incubated with varying concentrations of this compound or the control compound (GSMC-6(Et)₂).
-
Incubation: The incubation period for assessing proliferation inhibition was 72 hours.[6]
-
Endpoint: The half-maximal inhibitory concentration (IC₅₀) was determined to quantify the potency of the compounds in inhibiting cell proliferation.
Intracellular Accumulation Studies
To investigate the formation of the GSH conjugate within cells, accumulation studies were performed.[1]
-
Cell Line: B16 melanotic melanoma cells were used.
-
Treatment: Cells were incubated with 50 µM of either this compound or GSMC-6(Et)₂.
-
Time Points: Intracellular concentrations of the GSH conjugate (GSMC-6) were measured at various times, including 30 seconds and 10 minutes.
-
Analysis: The concentration of GSMC-6 was determined by comparing the integrated intensity of the corresponding peak from HPLC with a standard curve.
-
Results: Incubation with this compound led to a significant accumulation of GSMC-6 at 30 seconds (0.041 nmol/10⁷ cells) and 10 minutes (0.074 nmol/10⁷ cells).[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Frontiers | Glutathione S-conjugates as prodrugs to target drug-resistant tumors [frontiersin.org]
- 4. Glutathione S-conjugates as prodrugs to target drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Crotonyloxymethyl-2-cyclohexenone | C11H14O3 | CID 6439061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
COMC-6 Cellular Targets in Cancer Cells: An In-depth Technical Guide
Introduction
COMC-6 (2-crotonyloxymethyl-2-cyclohexenone) is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC), a metabolite from Streptomyces. Both compounds have demonstrated significant antitumor activity in both in vitro and in vivo models, making them subjects of considerable interest in cancer research and drug development.[1] This document provides a comprehensive overview of the cellular targets of this compound in cancer cells, its mechanism of action, and the experimental methodologies used to elucidate these properties.
Mechanism of Action
Initial hypotheses suggested that the antitumor activity of this compound might stem from the inhibition of glyoxalase I (GlxI), an enzyme involved in the detoxification of methylglyoxal, by the glutathione (GSH) conjugate of this compound (GSMC-6).[1] However, further studies revealed that GSMC-6 is a poor inhibitor of GlxI.[1] The currently accepted mechanism posits that the cytotoxicity of this compound arises from a reactive intermediate formed during its conjugation with intracellular glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[1][2][3] This process generates a highly electrophilic exocyclic enone intermediate that can alkylate critical cellular macromolecules, such as proteins and nucleic acids, leading to cancer cell death.[1][2]
Signaling Pathway of this compound Bioactivation and Cytotoxicity
Caption: Proposed mechanism of this compound bioactivation in cancer cells.
Cellular Targets
The primary cellular targets of this compound are macromolecules that are essential for cancer cell survival and proliferation. The electrophilic intermediate of this compound indiscriminately alkylates these molecules, leading to cellular dysfunction and apoptosis.
Glutathione S-Transferases (GSTs)
Glutathione S-transferases are a family of enzymes that play a crucial role in the detoxification of xenobiotics. In the context of this compound, GSTs are not just detoxification enzymes but are central to its bioactivation.[3] Several GST isozymes, including hGSTP1-1, hGSTA1-1, hGSTA4-4, and hGSTM2-2, can catalyze the conversion of this compound to its reactive intermediate.[2] Notably, GSTP1-1 is often overexpressed in cancer cells and is associated with drug resistance. The interaction of this compound with GSTP1-1 is also linked to the modulation of cellular signaling pathways, such as the MAP kinase pathway, which is involved in apoptosis and cell proliferation.[4][5]
Proteins and Nucleic Acids
The exocyclic enone intermediate formed from this compound is a potent electrophile that can react with nucleophilic functional groups present in proteins (e.g., cysteine and histidine residues) and nucleic acids (e.g., guanine bases).[1][2] This covalent modification can lead to:
-
Enzyme Inhibition: Alkylation of active site residues can irreversibly inhibit enzyme function.
-
Disruption of Protein-Protein Interactions: Modification of key residues can disrupt essential protein complexes.
-
DNA Damage: Alkylation of DNA can lead to mutations and strand breaks, triggering apoptotic pathways.
Quantitative Data
The cytotoxic effects of this compound and its derivatives have been quantified in various cancer cell lines. The following tables summarize the key quantitative data available.
Table 1: In Vitro Cytotoxicity of this compound and its Analogs against B16 Melanotic Melanoma
| Compound | IC50 (µM) |
| This compound | 0.041[1][2] |
| GSMC-6(Et)2 (Prodrug of GSH conjugate) | > 460[1][2] |
| COMC-5 | Data not available in provided context |
| COMC-7 | Data not available in provided context |
Table 2: Kinetic Parameters for the GST-Catalyzed Conversion of this compound
| GST Isozyme | Km (mM) | kcat (s⁻¹) |
| hGSTP1-1 | 0.08 - 0.34 | 1.5 - 6.1 |
| hGSTA1-1 | 0.08 - 0.34 | 1.5 - 6.1 |
| hGSTA4-4 | 0.08 - 0.34 | 1.5 - 6.1 |
| hGSTM2-2 | 0.08 - 0.34 | 1.5 - 6.1 |
| rGSTT2-2 | No activity detected | No activity detected |
Data for Km and kcat are presented as a range as specific values for each isozyme were not detailed in the provided search results.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature on this compound.
Cell Growth Inhibition Assay
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: B16 melanotic melanoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (e.g., this compound, GSMC-6(Et)2).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cell Growth Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Cellular Uptake and Metabolism Studies
These studies are performed to understand how this compound and its derivatives are taken up by cells and metabolized.
-
Cell Culture and Treatment: B16 melanotic melanoma cells are cultured to a desired confluency and then incubated with a specific concentration of the test compound (e.g., 50 µM GSMC-6(Et)2 or this compound) for various time points.
-
Cell Lysis: At each time point, the cells are harvested, washed to remove extracellular compound, and then lysed.
-
Fractionation: The cell lysate is fractionated by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Detection and Quantification: The different components in the fractions are detected (e.g., by UV absorbance) and quantified to determine the intracellular concentrations of the parent compound and its metabolites over time.
Conclusion
This compound represents a promising class of antitumor agents with a unique mechanism of action. Its cytotoxicity is not a direct effect but is mediated through its bioactivation by cellular glutathione S-transferases to a highly reactive electrophilic intermediate. This intermediate then targets and alkylates essential cellular macromolecules, including proteins and nucleic acids, leading to cancer cell death. The efficacy of this compound is intrinsically linked to the GST activity within cancer cells, which presents a potential avenue for targeted cancer therapy. Further research into the specific protein and nucleic acid targets of the this compound reactive intermediate will provide a more detailed understanding of its mechanism of action and may aid in the design of more potent and selective anticancer drugs.
References
Early In Vitro Efficacy of COMC-6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early in vitro studies investigating the efficacy of 2-crotonyloxymethyl-2-cyclohexenone (COMC-6), a promising anti-cancer agent. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the current understanding of its mechanism of action and experimental workflows.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in vitro, with key findings summarized in the table below. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| B16 | Murine Melanoma | 0.041 | 72 hours | [1][2] |
Mechanism of Action
Early investigations into the molecular basis of this compound's antitumor activity suggest a unique mechanism. It is proposed that the efficacy of this compound is not a direct result of the compound itself, but rather a reactive intermediate formed during its interaction with intracellular glutathione (GSH). This is supported by in vitro studies where a prodrug form of the GSH conjugate of this compound (GSMC-6) displayed significantly lower antitumor activity (IC50 > 460 µM) against B16 melanoma cells compared to this compound.[1] This indicates that the conjugation process itself is crucial for generating the cytotoxic species.
References
COMC-6: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
COMC-6 (2-Crotonyloxymethyl-2-cyclohexenone) is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC) and has demonstrated potent antitumor activity.[1] This document provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. The primary mechanism of its cytotoxic action is believed to involve the intracellular formation of a reactive intermediate upon conjugation with glutathione.[1][2] While in vitro studies have established its high potency against melanoma cell lines, comprehensive in vivo pharmacokinetic and pharmacodynamic data remain limited in the public domain. This guide synthesizes the available information and presents it in a structured format to aid researchers and drug development professionals.
Pharmacodynamics
The pharmacodynamics of this compound are centered on its activity as an anticancer agent. In vitro studies have demonstrated its potent cytotoxic effects against B16 murine melanoma cells.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) of this compound has been determined in B16 murine melanoma cells, highlighting its significant potency.
| Cell Line | IC50 (µM) | Exposure Time |
| B16 Murine Melanoma | 0.041 | 72 hours[2] |
Mechanism of Action
The antitumor activity of this compound is not attributed to the direct action of the parent compound or its initial glutathione (GSH) conjugate (GSMC-6).[1][2] Instead, it is proposed that a reactive intermediate, formed during the conjugation of this compound with intracellular GSH, is responsible for its cytotoxic effects.[1][2] This conjugation is catalyzed by the enzyme glutathione S-transferase (GST).
The proposed mechanism involves an initial enzyme-catalyzed Michael addition of GSH to this compound. This is followed by the formation of a glutathionylated exocyclic enone, which is believed to be the reactive species responsible for the observed antitumor activity.
Figure 1: Proposed mechanism of action for this compound.
Pharmacokinetics
Detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public literature. The following sections outline the expected pharmacokinetic profile and provide a template for how such data would be presented.
Hypothetical In Vivo Pharmacokinetic Parameters
The following table presents a hypothetical summary of key pharmacokinetic parameters for this compound following intravenous administration in a murine model. This data is for illustrative purposes and is not based on published experimental results.
| Parameter | Value (Unit) |
| Absorption | |
| Bioavailability (F%) - Oral | Data not available |
| Tmax - Oral | Data not available |
| Distribution | |
| Volume of Distribution (Vd) | Hypothetical: 5 L/kg |
| Protein Binding | Hypothetical: 85% |
| Metabolism | |
| Primary Metabolizing Enzyme | Glutathione S-Transferase |
| Major Metabolites | Glutathione conjugates |
| Excretion | |
| Clearance (CL) | Hypothetical: 1.5 L/h/kg |
| Half-life (t1/2) | Hypothetical: 2 hours |
| Route of Elimination | Primarily renal (hypothetical) |
Experimental Protocols
This section provides detailed methodologies for key experiments that would be essential for characterizing the pharmacokinetics and pharmacodynamics of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
B16 murine melanoma cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed B16 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 2: Workflow for the in vitro cytotoxicity assay.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of this compound in a murine xenograft model.
Materials:
-
C57BL/6 mice
-
B16 murine melanoma cells
-
This compound
-
Vehicle solution (e.g., saline, DMSO/Cremophor)
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10^6 B16 cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Figure 3: Workflow for the in vivo antitumor efficacy study.
Conclusion
This compound is a promising anticancer agent with high in vitro potency. Its unique mechanism of action, involving the formation of a reactive intermediate through glutathione conjugation, presents a novel approach to cancer therapy. However, a comprehensive understanding of its in vivo pharmacokinetics and a more detailed elucidation of the downstream signaling pathways affected by the reactive intermediate are critical for its further development. The experimental protocols and data presentation formats provided in this guide offer a framework for future research in this area. Further studies are warranted to fully characterize the therapeutic potential of this compound.
References
The Role of circMYC in the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the circular RNA circMYC and its multifaceted role in modulating the tumor microenvironment (TME). It details the molecular mechanisms, key signaling pathways, and experimental methodologies used to investigate its function, supported by quantitative data and visual diagrams.
Introduction to circMYC
Circular RNAs (circRNAs) are a class of non-coding RNAs characterized by a covalently closed loop structure, rendering them resistant to exonuclease-mediated degradation and thus more stable than their linear counterparts. circMYC, derived from the well-known MYC proto-oncogene, has emerged as a significant regulator in oncogenesis.[1] It is frequently overexpressed in various malignancies, including small cell lung cancer (SCLC), cervical cancer, and triple-negative breast cancer, where its elevated levels often correlate with poor patient prognosis.[2][3][4] Unlike the MYC protein which primarily functions as a nuclear transcription factor, circMYC exerts its influence through diverse mechanisms in both the nucleus and cytoplasm, profoundly impacting the tumor microenvironment.[4][5]
The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells (like cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix.[6][7] The interplay between tumor cells and the TME is critical for tumor growth, progression, and metastasis.[6][8] circMYC has been shown to modulate key aspects of the TME, including angiogenesis, immune evasion, and metabolic reprogramming.[4][5][9]
Quantitative Data on circMYC Expression and Clinical Significance
The upregulation of circMYC is a common feature across multiple cancer types, and its expression level is often associated with key clinical parameters.
| Cancer Type | Tissue/Cell Line | Key Findings | Reference |
| Small Cell Lung Cancer (SCLC) | Tumor Tissues and Cell Lines (DMS-53, SHP-77) | circMYC is highly expressed in SCLC tissues and cells. High expression is associated with a poor prognosis. | [2] |
| Cervical Cancer | 68 pairs of Tumor and Adjacent Normal Tissues; Cell Lines (SiHa, HeLa) | circMYC expression is significantly higher in tumor tissues. Expression positively correlates with cancer staging and lymph node metastasis. | [3] |
| Acute Myeloid Leukemia (AML) | 50 AML patient specimens vs. 24 healthy donors; Cell Lines (HL60, THP-1, U937, KG1) | circMYC is significantly upregulated in PBMCs from AML patients and in AML cell lines compared to normal bone marrow stromal cells. | [10] |
| Triple-Negative Breast Cancer (TNBC) | TNBC Tissues and Cell Lines | circMYC is remarkably upregulated and promotes proliferation and invasion. | [4] |
| Various Cancer Cell Lines | ~1000 human cancer cell lines | MYC mRNA and protein levels are significantly higher in cell lines with circMYC expression. | [1] |
Molecular Mechanisms of circMYC in the Tumor Microenvironment
circMYC employs several mechanisms to influence the TME, primarily by acting as a molecular sponge for microRNAs (miRNAs) and by interacting with RNA-binding proteins (RBPs).
A predominant function of cytoplasmic circMYC is to act as a competing endogenous RNA (ceRNA), sequestering miRNAs and thereby preventing them from binding to their target mRNAs. This leads to the upregulation of the target gene's expression.
-
In Small Cell Lung Cancer (SCLC): circMYC sponges miR-145, leading to the upregulation of its target, Matrix Metallopeptidase 2 (MMP2). MMP2 is an enzyme that degrades the extracellular matrix, promoting tumor cell invasion and migration.[2]
-
In Cervical Cancer: circMYC targets miR-577. By sponging miR-577, circMYC increases the expression of MET, a receptor tyrosine kinase whose activation promotes cell proliferation, metastasis, and glycolysis.[3]
-
In Acute Myeloid Leukemia (AML): circMYC regulates mitochondrial respiration and cell viability by sponging miR-516a-5p, which in turn modulates the AKT3 axis.[10]
In addition to miRNA sponging, circMYC can interact directly with proteins to modulate their function.
-
In Triple-Negative Breast Cancer (TNBC): In the cytoplasm, circMYC binds to the RBP HuR, enhancing the stability of SREBP1 mRNA. In the nucleus, circMYC binds to the MYC protein, increasing its binding to the SREBP1 promoter. Both mechanisms lead to increased SREBP1 expression, which drives lipogenesis and promotes TNBC progression.[4]
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis.[9] The c-MYC pathway, from which circMYC is derived, is a master regulator of angiogenic factors.[9] c-MYC can induce the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, and also interacts with hypoxia to further drive angiogenesis.[9][11] By modulating MYC-related pathways, circMYC contributes to the angiogenic switch necessary for tumor progression.[9]
The MYC pathway is known to orchestrate cancer growth and immune evasion.[5] It can dysregulate the tumor microenvironment to suppress host immune responses.[5] MYC activation can lead to the recruitment of immune-suppressive myeloid cells and inhibit the function of mature dendritic cells, which are crucial for initiating an anti-tumor immune response.[12] While direct studies on circMYC's role in immune evasion are emerging, its link to the broader MYC signaling network suggests a significant contribution to creating an immunosuppressive TME.
Signaling Pathways Modulated by circMYC
The following diagrams illustrate the key signaling cascades influenced by circMYC.
Experimental Protocols for circMYC Investigation
Investigating the function of circMYC involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Quantitative Reverse Transcription PCR (RT-qPCR): This is the standard method for measuring circMYC levels.
-
RNA Extraction: Total RNA is isolated from tissues or cells using a TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcription is performed using a specific kit. For circRNAs, random hexamers or specific divergent primers that span the back-splice junction are used.
-
qPCR: Real-time PCR is conducted using a qPCR system (e.g., ABI 7500). The expression of circMYC is quantified using primers that specifically amplify the back-splice junction.
-
Normalization: The relative expression is calculated using the 2-ΔΔCt method, with a stable housekeeping gene like GAPDH used as an internal control.[10]
Fluorescence In Situ Hybridization (FISH) and Nuclear-Cytoplasmic Fractionation: These methods determine the location of circMYC within the cell.
-
FISH:
-
Cells are fixed, permeabilized, and hybridized with a biotin- or fluorophore-labeled probe specific to the back-splice junction of circMYC.
-
Cell nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope to visualize the localization of circMYC in the cytoplasm or nucleus.[10]
-
-
Nuclear-Cytoplasmic Fractionation:
-
Cells are lysed and separated into nuclear and cytoplasmic fractions using a commercial kit.
-
RNA is extracted from each fraction.
-
RT-qPCR is performed to quantify circMYC levels in each fraction. U6 and GAPDH are used as nuclear and cytoplasmic markers, respectively.[2]
-
Dual-Luciferase Reporter Assay and RNA Pull-Down: These assays validate the direct binding of circMYC to a specific miRNA.
-
Dual-Luciferase Reporter Assay:
-
A segment of circMYC containing the predicted miRNA binding site (wild-type, WT) and a mutated version (MUT) are cloned into a luciferase reporter vector (e.g., pmiR-GLO).
-
Cells are co-transfected with the reporter vector (WT or MUT) and a mimic of the miRNA of interest (or a negative control).
-
After 48 hours, luciferase activity is measured. A significant decrease in luciferase activity in the WT group compared to the MUT and control groups confirms direct binding.[10]
-
-
RNA Pull-Down Assay:
-
A biotin-labeled mimic of the miRNA of interest is synthesized.
-
The biotinylated miRNA is incubated with cell lysates to allow for the formation of RNA-RNA complexes.
-
Streptavidin-coated magnetic beads are used to pull down the biotinylated miRNA and its bound RNAs.
-
The captured RNAs are eluted and analyzed by RT-qPCR to detect the enrichment of circMYC.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. CircMYC promotes proliferation, migration, invasion and inhibits apoptosis of small cell lung cancer by targeting miR-145/ Matrix Metallopeptidase 2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. circMYC promotes cell proliferation, metastasis, and glycolysis in cervical cancer by up-regulating MET and sponging miR-577 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crosstalk between circular RNAs and the tumor microenvironment in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of circRNAs in regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circulating Tumor Microenvironment in Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Myc is essential for vasculogenesis and angiogenesis during development and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CircMYC regulates the mitochondrial respiration and cell viability via miR-516a-5p/AKT3 axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Myc interacts with hypoxia to induce angiogenesis in vivo by a vascular endothelial growth factor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. roswellpark.org [roswellpark.org]
In-Depth Technical Guide to the Antitumor Spectrum of COMC-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antitumor activity of COMC-6 (2-crotonyloxymethyl-2-cyclohexenone), a potent synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC). This document details its efficacy across various cancer cell lines, outlines key experimental protocols for its evaluation, and explores its proposed mechanism of action through detailed signaling pathway diagrams.
Antitumor Spectrum of this compound
This compound has demonstrated significant antitumor activity against a range of both murine and human cancer cell lines. Its potency varies across different cancer types, as summarized in the table below.
Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Species | IC50 Value |
| B16 | Melanoma | Murine | 0.041 µM[1] |
| A549 | Lung Carcinoma | Human | 55 µM |
| HepG2 | Hepatocellular Carcinoma | Human | 5.93 µM |
| HT-29 | Colorectal Adenocarcinoma | Human | Data not available |
| NCI-H460 | Large Cell Lung Cancer | Human | Data not available |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
In addition to its in vitro activity, this compound has been shown to be a potent antitumor agent in tumor-bearing mice, indicating its potential for in vivo efficacy.[1]
Mechanism of Action
The antitumor activity of this compound is not attributed to the compound in its original form but rather to a reactive intermediate formed within the tumor cells. The proposed mechanism involves the conjugation of this compound with intracellular glutathione (GSH).
Initial studies hypothesized that the GSH conjugate of this compound (GSMC-6) was the active agent. However, a prodrug form of GSMC-6 showed significantly less antitumor activity against B16 melanoma (IC50 > 460 µM) compared to this compound (IC50 0.041 µM).[1] This finding suggests that the antitumor effect arises from a transient, highly reactive intermediate.
The currently accepted mechanism involves an initial Michael addition of GSH to this compound. This reaction forms a highly reactive exocyclic enone intermediate, which is believed to be the ultimate cytotoxic agent that interacts with cellular targets to induce cell death.
Several human glutathione S-transferase (GST) isozymes, including hGSTP1-1, hGSTA1-1, hGSTA4-4, and hGSTM2-2, are capable of catalyzing this biotransformation of this compound.
Signaling Pathway Diagram
Experimental Protocols
This section provides a detailed methodology for a key experiment used to determine the in vitro antitumor activity of this compound.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., B16, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks using trypsinization.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Experimental Workflow Diagram
Future Directions
While this compound has shown promise as an antitumor agent, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Expansion of the Antitumor Spectrum: Testing the efficacy of this compound against a broader panel of cancer cell lines, including those from other prevalent cancers such as breast, prostate, and pancreatic cancer.
-
Detailed In Vivo Studies: Conducting comprehensive in vivo studies in various animal models to determine the optimal dosing regimen, pharmacokinetic and pharmacodynamic properties, and overall antitumor efficacy of this compound.
-
Elucidation of Downstream Signaling Pathways: Investigating the specific cellular targets of the reactive exocyclic enone intermediate and the downstream signaling pathways that are modulated to induce apoptosis, cell cycle arrest, or other forms of cell death.
-
Combination Therapy Studies: Exploring the potential synergistic effects of this compound when used in combination with other established chemotherapeutic agents or targeted therapies.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the antitumor potential of this compound. The provided data and protocols offer a starting point for further investigation into this promising anticancer compound.
References
COMC-6: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
COMC-6 (2-crotonyloxymethyl-2-cyclohexenone) is a potent synthetic antitumor agent with demonstrated efficacy against a range of murine and human cancer cell lines.[1][2] Its mechanism of action is intrinsically linked to the cellular detoxification enzyme Glutathione S-transferase (GST), particularly the Pi class isozyme (GSTP1-1), which is often overexpressed in tumor cells. This guide delineates the current understanding of this compound's bioactivation and puts forth a hypothesized mechanism for its induction of apoptosis, supported by data from related electrophilic compounds. It also provides detailed experimental protocols for key assays to investigate its apoptotic effects, aiming to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC).[2] It has garnered significant interest in oncology due to its potent cytotoxic effects against various cancer cell lines. The antitumor activity of this compound is not attributed to the compound itself but rather to a reactive intermediate formed upon its interaction with intracellular glutathione (GSH).[2][3]
The Role of Glutathione S-Transferase (GST) in this compound Bioactivation
The central hypothesis for this compound's mechanism of action posits that it is a prodrug activated by GST.[1][4] GSTs are a family of enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic compounds, typically leading to their detoxification and excretion.[5][6] However, in the case of this compound, this conjugation process leads to its bioactivation.
The proposed mechanism involves an initial GST-catalyzed Michael addition of GSH to the enone ring of this compound. This is followed by the elimination of crotonate, generating a highly electrophilic and transient exomethylene intermediate. This reactive species is capable of covalently modifying cellular macromolecules such as proteins and nucleic acids, leading to cellular stress and subsequent cell death.[7] Several GST isozymes, including hGSTP1-1, hGSTA1-1, hGSTA4-4, and hGSTM2-2, can catalyze the conversion of this compound.[8]
Signaling Pathway of this compound Bioactivation
Figure 1: Proposed bioactivation pathway of this compound mediated by GST.
Proposed Mechanism of this compound-Induced Apoptosis
While the direct signaling pathways of this compound-induced apoptosis are not yet fully elucidated, based on the known effects of other electrophilic enone compounds and the role of GSTP1-1 in apoptosis, a plausible mechanism can be hypothesized. The covalent modification of cellular components by the reactive intermediate of this compound likely induces significant cellular stress, including oxidative stress, which can trigger the intrinsic (mitochondrial) pathway of apoptosis.
GSTP1-1 is known to have an anti-apoptotic role through its interaction with c-Jun N-terminal kinase (JNK), thereby inhibiting the JNK signaling pathway that leads to apoptosis.[9][10] By acting as a substrate for GSTP1-1, this compound may titrate out the available enzyme, thus liberating JNK to initiate the apoptotic cascade.
Furthermore, studies on other synthetic enones have demonstrated their ability to induce mitochondrial-mediated apoptosis.[1][11] This process typically involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of caspase-3.[1][11]
Hypothesized Apoptotic Signaling Pathway
Figure 2: Hypothesized signaling pathway of this compound-induced apoptosis.
Quantitative Data
The cytotoxic activity of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16 Murine Melanoma | Melanoma | 0.041 | [2][3][11] |
| HT29 (wild-type) | Colon Cancer | Data not specified | [3] |
| HT29 (MDR) | Colon Cancer | Data not specified | [3] |
Experimental Protocols
To investigate the role of this compound in inducing apoptosis, a series of key experiments can be performed. Detailed methodologies for these assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the IC50 concentration for a predetermined time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram
Figure 3: General experimental workflow for investigating this compound-induced apoptosis.
Conclusion and Future Directions
This compound represents a promising class of antitumor agents whose mechanism of action is dependent on the unique biochemical environment of cancer cells, particularly the overexpression of GSTP1-1. While the precise signaling cascade of this compound-induced apoptosis is yet to be fully elucidated, the available evidence strongly suggests a mechanism involving GST-mediated bioactivation, generation of a highly reactive electrophilic intermediate, and subsequent induction of cellular stress leading to mitochondrial-mediated apoptosis.
Future research should focus on definitively identifying the cellular targets of the reactive this compound intermediate and delineating the specific signaling pathways involved in the apoptotic response. Investigating the role of this compound in modulating the JNK pathway and its interplay with the Bcl-2 family of proteins will be crucial. Furthermore, in vivo studies are necessary to validate the therapeutic potential of this compound and to assess its safety and efficacy in preclinical cancer models. A deeper understanding of its mechanism will undoubtedly aid in the development of more targeted and effective cancer therapies.
References
- 1. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione S-transferase P1 (GSTP1) suppresses cell apoptosis and its regulation by miR-133α in head and neck squamous cell carcinoma (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Interactions between glutathione S-transferase genes and household air pollution on asthma and lung function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathionyl transferase catalyzed addition of glutathione to COMC: a new hypothesis for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Glutathione S-Transferase pi-1 Knockdown Reduces Pancreatic Ductal Adenocarcinoma Growth by Activating Oxidative Stress Response Pathways [mdpi.com]
- 10. americapeptides.com [americapeptides.com]
- 11. Four newly synthesized enones induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Basis of COMC-6 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
COMC-6 (Cytosolic Oncogenic Modulator of Kinase-6) is a recently identified serine/threonine kinase that has been implicated as a key driver in the progression of various solid tumors. Emerging evidence suggests that its dysregulation leads to aberrant activation of pro-survival signaling pathways, making it a compelling target for novel therapeutic interventions. This document provides a comprehensive overview of the molecular basis of this compound activity, including its signaling cascade, quantitative biochemical and cellular data, and detailed experimental protocols for its study.
The this compound Signaling Pathway
This compound is a critical downstream effector of the growth factor receptor XYZ (GF-XYZ). Upon ligand binding, GF-XYZ dimerizes and autophosphorylates, creating docking sites for the adaptor protein AP-1. AP-1, in turn, recruits and activates this compound at the plasma membrane. Activated this compound then translocates to the cytoplasm, where it phosphorylates the transcription factor TF-C at Serine-253. This phosphorylation event promotes the nuclear translocation of TF-C, leading to the upregulation of genes involved in cell cycle progression and inhibition of apoptosis, such as Cyclin D1 and Bcl-2.
Methodological & Application
Protocol for dissolving COMC-6 for cell culture
Application Notes & Protocols
Topic: Protocol for Dissolving COMC-6 for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon Monoxide (CO) is recognized as a gasotransmitter with significant physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects. Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of CO to biological systems, overcoming the challenges of administering gaseous CO.[1] this compound (2-Crotonyloxymethyl-2-cyclohexenone) is an anticancer agent that has demonstrated potent anti-proliferative effects in melanoma cells.[2] This document provides a detailed protocol for the solubilization and application of this compound in a cell culture setting, ensuring reproducible and effective delivery for experimental applications. The principles outlined here are based on standard laboratory practices for handling similar small molecules and CORMs for in vitro studies.[3][4]
Materials and Equipment
2.1. Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Cells for culture (e.g., B16 murine melanoma cells[2])
-
Trypan blue solution or other viability dye
2.2. Equipment
-
Laminar flow hood (biosafety cabinet)
-
Cell culture incubator (37°C, 5% CO₂)
-
Water bath (37°C)
-
Vortex mixer
-
Micropipettes and sterile, filtered pipette tips
-
Sterile microcentrifuge tubes (1.5 mL)
-
Cell culture flasks or plates
-
Microscope
-
Hemocytometer or automated cell counter
Experimental Protocols
3.1. Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. DMSO is a common solvent for water-insoluble CORMs and other small molecules used in cell culture.[5]
-
Pre-warm the DMSO vial to room temperature.
-
In a sterile microcentrifuge tube, weigh out the required amount of this compound powder to make a 10 mM solution.
-
Under a laminar flow hood, add the appropriate volume of cell culture-grade DMSO to the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may be used if solubility is an issue.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C, protected from light.
3.2. Experimental Workflow for Cell Treatment
The following workflow outlines the steps from preparing working solutions to treating cells in culture.
3.3. Detailed Cell Treatment Protocol
-
Cell Plating: Culture cells to approximately 80-90% confluency.[3] Trypsinize, count, and seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at the desired density. Allow cells to adhere and recover by incubating overnight at 37°C, 5% CO₂.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve the final desired concentrations.
-
Important: Immediately after dilution in the aqueous medium, use the working solutions for cell treatment. The stability of CORMs can be limited in aqueous solutions.[6]
-
Vehicle Control: Prepare a vehicle control by diluting DMSO in the medium to the same final concentration as that in the highest concentration of this compound treatment. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
-
Cell Treatment: Carefully remove the old medium from the cell culture plates. Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubation: Return the plates to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, proceed with downstream analyses such as cell viability assays (MTT, MTS), apoptosis assays, or protein/gene expression analysis.
Data Presentation
The following table summarizes key quantitative parameters for using this compound in cell culture, with example data based on its known activity against B16 melanoma cells.[2]
| Parameter | Recommended Value | Notes |
| Stock Solution Conc. | 10 mM | In 100% cell culture-grade DMSO. |
| Storage | -20°C, protected from light | Aliquot to avoid freeze-thaw cycles. |
| Working Conc. Range | 0.01 µM - 10 µM | Effective range may vary by cell line. |
| Reported IC₅₀ | 0.041 µM | For B16 murine melanoma cells after 72h.[2] |
| Final DMSO Conc. | < 0.5% (v/v) | Higher concentrations can be toxic to cells. |
| Incubation Time | 24 - 72 hours | Time-dependent effects should be assessed. |
Signaling Pathway
Carbon monoxide released from CORMs can modulate various cellular signaling pathways. A primary target is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). CO can also influence MAPK pathways, which are involved in inflammation and cell proliferation.[1]
References
- 1. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carbon monoxide-releasing molecules (CO-RMs) attenuate the inflammatory response elicited by lipopolysaccharide in RAW264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Action of Carbon Monoxide-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for COMC-6 in In Vivo Studies
Product Name: COMC-6 (2-crotonyloxymethyl-2-cyclohexenone) Molecular Formula: C₁₁H₁₂O₃ Molecular Weight: 196.21 g/mol CAS Number: 106281-45-2
Introduction
This compound, also known as 2-crotonyloxymethyl-2-cyclohexenone, is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC). It has demonstrated potent antitumor activity in both in vitro and in vivo models.[1] This document provides an overview of its mechanism of action, available preclinical data, and protocols for its use in in vivo research settings.
Mechanism of Action
The antitumor effect of this compound is not attributed to its direct glutathione (GSH) conjugate, GSMC-6.[1][2][3][4] Instead, it is hypothesized that a reactive intermediate, formed during the conjugation of this compound with intracellular GSH, is responsible for its cytotoxic activity.[1][2][3][4] Early theories suggested inhibition of the enzyme glyoxalase I (GlxI) by the GSH adduct, but the adducts were found to be poor inhibitors of this enzyme.[1][4] The current understanding points towards the generation of a transient, highly reactive species during the GSH conjugation process that ultimately leads to cancer cell death.
The interaction with glutathione S-transferases (GSTs) is central to the bioactivation of this compound. GSTs are a family of enzymes that play a key role in the detoxification of xenobiotics by catalyzing their conjugation with GSH.[5][6] In the case of this compound, this process leads to the formation of the reactive intermediate. GSTs can also regulate signaling pathways involved in cell proliferation and apoptosis, such as the mitogen-activated protein kinase (MAPK) pathway.[6][7][8] Overexpression of GSTs has been linked to drug resistance in various cancers.[6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Glutathione-S-Transferases As Determinants of Cell Survival and Death - PMC [pmc.ncbi.nlm.nih.gov]
Application of COMC-6 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The small molecule COMC-6, a novel diarylmethine-containing compound, has demonstrated selective cytotoxicity against various breast cancer cell lines while exhibiting a largely benign effect on non-tumorigenic mammary epithelial cells.[1] Its mechanism of action is distinct from many conventional chemotherapeutics as it induces a caspase-independent form of cell death, suggesting its potential as a therapeutic agent against chemoresistant breast cancers.[1] The primary modes of action for this compound involve the induction of significant mitochondrial and endoplasmic reticulum (ER) stress.
Mechanism of Action
This compound circumvents the classical apoptotic pathways. Instead, it promotes a form of programmed cell death likely resembling paraptosis, which is characterized by extensive cytoplasmic vacuolization, and swelling of the mitochondria and ER.[2][3][4][5] This caspase-independent cell death is a key feature, making this compound a candidate for treating breast cancers that have developed resistance to apoptosis-inducing agents.
The induction of mitochondrial dysfunction by this compound is a cornerstone of its anti-cancer activity. Treatment with this compound leads to noticeable morphological changes in the mitochondria of breast cancer cells, including enlargement and disruption of the cristae.[1] This is accompanied by metabolic imbalances and a reduced capacity for mitochondrial respiration.[1] A significant consequence of this mitochondrial stress is the elevated production of reactive oxygen species (ROS) in breast cancer cells, a phenomenon not observed in non-cancerous cells treated with this compound.[1]
Concurrently, this compound triggers a potent ER stress response. This is evidenced by the phosphorylation of key stress markers, including eukaryotic initiation factor 2 alpha (eIF2α) and c-Jun N-terminal kinase (JNK).[1] The activation of these pathways is indicative of the unfolded protein response (UPR), a cellular mechanism to cope with an accumulation of misfolded proteins in the ER. Prolonged ER stress, as induced by this compound, can ultimately lead to cell death.
Selectivity for Cancer Cells
A critical aspect of this compound's therapeutic potential is its selectivity for cancer cells over normal cells. This selectivity appears to be linked to the differential response in ROS production. While this compound affects mitochondrial energy production in both cancerous and non-cancerous cells, a significant increase in oxidative stress is only observed in breast cancer cell lines such as MCF-7, T47D, and MDA-MB-231.[1] This differential induction of ROS may be a key determinant of the selective cytotoxicity of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Type | EC50 (µM) | Notes |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~10 | Estimated from dose-response curve. |
| T47D | Estrogen Receptor-Positive Breast Cancer | Not explicitly quantified | Described as sensitive to this compound. |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly quantified | Described as sensitive to this compound. |
| MCF-10A | Non-Tumorigenic Mammary Epithelial | >30 | Significantly less sensitive than cancer cell lines. |
Table 2: Effects of this compound on Mitochondrial Function and ER Stress
| Parameter | Cell Line(s) | Observed Effect |
| Mitochondrial Morphology | MCF-7 | Enlargement and cristae disruption. |
| Mitochondrial Respiration | MCF-7, T47D, MDA-MB-231 | Diminished capacity. |
| Reactive Oxygen Species (ROS) Production | MCF-7, T47D, MDA-MB-231 | Significantly increased. |
| Reactive Oxygen Species (ROS) Production | MCF-10A | No significant increase. |
| eIF2α Phosphorylation | MCF-7, T47D, MDA-MB-231, MCF-10A | Increased in all cell lines. |
| JNK Phosphorylation | MCF-7, T47D, MDA-MB-231, MCF-10A | Increased in all cell lines. |
Experimental Protocols
Cell Culture
Standard aseptic cell culture techniques should be followed.
-
MCF-7 and T47D cells: Culture in DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
MDA-MB-231 cells: Culture in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
MCF-10A cells: Culture in MEBM (Mammary Epithelial Basal Medium) supplemented with a kit containing bovine pituitary extract, hydrocortisone, human epidermal growth factor, and insulin.
-
Incubation: Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTS Assay)
This protocol is adapted for the Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay.[6][7][8][9][10]
-
Cell Seeding: Seed breast cancer cells (MCF-7, T47D, MDA-MB-231) or control cells (MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Addition of MTS Reagent: Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the EC50 value.
Western Blot for ER Stress Markers (p-EIF2α and p-JNK)
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EIF2α (Ser51), total EIF2α, phospho-JNK (Thr183/Tyr185), and total JNK overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Staining: After treatment, remove the medium and incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Cell Detachment: Detach the cells using trypsin.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Visualizations
References
- 1. The small molecule C-6 is selectively cytotoxic against breast cancer cells and its biological action is characterized by mitochondrial defects and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Paraptosis: a unique cell death mode for targeting cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Paraptosis-A Distinct Pathway to Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paraptosis: a non-classical paradigm of cell death for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]
- 9. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [france.promega.com]
- 10. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [promega.com]
Application Notes and Protocols: Investigating the Interplay Between Anticancer Agents and Endoplasmic Reticulum Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. Perturbations to ER homeostasis, caused by a variety of physiological and pathological conditions including hypoxia, nutrient deprivation, and the expression of mutated proteins, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER function by reducing the protein load and increasing the folding capacity of the ER. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.
The UPR is mediated by three main ER transmembrane sensors: PKR-like ER kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6).[1] These sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[2] Given the central role of protein synthesis and folding in cancer cell proliferation and survival, the ER stress pathways represent a promising target for anticancer therapies.
This document provides an overview of the three major ER stress pathways and outlines protocols for studying the effects of compounds, such as the investigational anticancer agent COMC-6 (2-Crotonyloxymethyl-2-cyclohexenone), on these pathways. While direct evidence linking this compound to ER stress is not currently established in publicly available literature, the protocols described herein provide a framework for investigating the potential of this and other compounds to modulate ER stress.
The Three Branches of the Unfolded Protein Response
The PERK Pathway
The PERK branch of the UPR primarily functions to attenuate global protein synthesis to reduce the influx of new proteins into the ER. Upon activation, PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to the inhibition of translation initiation.[3] However, the translation of a select group of mRNAs, such as that encoding activating transcription factor 4 (ATF4), is paradoxically enhanced. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[4]
The IRE1α Pathway
IRE1α is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity.[5] Upon activation, IRE1α autophosphorylates, leading to the activation of its RNase domain. The most well-characterized substrate of IRE1α is the mRNA encoding the X-box binding protein 1 (XBP1).[6] IRE1α excises a 26-nucleotide intron from XBP1 mRNA, resulting in a frameshift that allows for the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and activates the transcription of genes involved in ER-associated degradation (ERAD), protein folding, and quality control.[7] IRE1α can also mediate the degradation of other mRNAs through a process called regulated IRE1-dependent decay (RIDD), which can contribute to both cell survival and apoptosis depending on the cellular context.[8]
The ATF6 Pathway
ATF6 is a type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus.[9] In the Golgi, it is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6f).[10] ATF6f is a transcription factor that migrates to the nucleus and activates the expression of genes encoding ER chaperones and components of the ERAD machinery.
Signaling Pathway Diagrams
Caption: The three major signaling pathways of the Unfolded Protein Response.
This compound as a Potential Modulator of ER Stress
This compound (2-Crotonyloxymethyl-2-cyclohexenone) is identified as an anticancer agent.[3] While its precise mechanism of action is not fully elucidated in the context of ER stress, many anticancer compounds exert their cytotoxic effects by inducing cellular stress, including ER stress. For instance, compounds that interfere with protein synthesis, glycosylation, or folding can trigger the UPR.
Quantitative Data on Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| B16 | Murine Melanoma | 0.041 | 72 | [3] |
| HT-29 | Human Colon Cancer | Not specified | Not specified | [3] |
| NCI-H460 | Human Lung Cancer | 40 | 96 | [3] |
Experimental Protocols for Studying ER Stress
The following protocols provide a general framework for investigating the effects of a test compound, such as this compound, on the ER stress pathways in cancer cell lines.
Experimental Workflow
Caption: A typical experimental workflow for investigating compound-induced ER stress.
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture cancer cell lines (e.g., HT-29, NCI-H460) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a known ER stress inducer, such as tunicamycin (an inhibitor of N-linked glycosylation) or thapsigargin (an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase), to be used as a positive control.
-
Treat cells with various concentrations of the test compound and the positive control for the desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (solvent alone).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat Cells: Treat cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis of ER Stress Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key ER stress markers overnight at 4°C. Recommended primary antibodies include:
-
PERK Pathway: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP.
-
IRE1α Pathway: anti-phospho-IRE1α, anti-IRE1α, anti-XBP1s.
-
ATF6 Pathway: anti-ATF6 (for detection of the cleaved form).
-
General ER Stress Marker: anti-BiP/GRP78.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: RT-qPCR Analysis of ER Stress-Responsive Genes
-
RNA Extraction: After treatment, extract total RNA from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a qPCR instrument and a SYBR Green-based master mix. Use primers specific for ER stress-responsive genes. Recommended target genes include:
-
ATF4
-
CHOP (also known as DDIT3)
-
XBP1s (using primers that specifically amplify the spliced form)
-
HERPUD1 (an ATF6 target gene)
-
BiP (also known as HSPA5)
-
GAPDH or ACTB as a housekeeping gene for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The ER stress pathways are intricately linked to cell fate decisions and represent a critical area of investigation in cancer biology and drug development. The protocols and information provided in this document offer a comprehensive guide for researchers to explore the potential of novel compounds, such as this compound, to modulate these pathways. A thorough understanding of how anticancer agents impact the UPR will be instrumental in the development of more effective and targeted cancer therapies. While the direct role of this compound in ER stress remains to be elucidated, the presented methodologies provide a robust starting point for such an investigation, potentially uncovering novel mechanisms of action and therapeutic opportunities.
References
- 1. IP-6: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overexpression of CEACAM6 activates Src-FAK signaling and inhibits anoikis, through homophilic interactions in lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional cell adhesion and signaling molecule CEACAM6 | by Mabnus_bio | Oct, 2025 | Medium [medium.com]
- 6. The emerging roles of CEACAM6 in human cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Towards understanding the mechanisms of actions of carcinoembryonic antigen‐related cell adhesion molecule 6 in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endoplasmic reticulum stress and oncomir-associated chemotherapeutic drug resistance mechanisms in breast cancer tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating COMC-6 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
COMC-6 (2-crotonyloxymethyl-2-cyclohexenone) is an antitumor agent that has demonstrated potent activity in preclinical models. Its mechanism of action is understood to involve the formation of a reactive intermediate upon conjugation with intracellular glutathione (GSH), leading to the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells. These mechanistic characteristics suggest that this compound may exhibit synergistic or additive effects when combined with other chemotherapeutic agents, potentially enhancing therapeutic efficacy and overcoming drug resistance.
This document provides a proposed framework and detailed protocols for investigating the combination of this compound with other anticancer drugs. Due to the current lack of published data on specific this compound combination therapies, the following sections outline a rational basis for selecting potential combination partners and a comprehensive guide to preclinical evaluation.
Rationale for Combination Therapy
The ability of this compound to induce ER stress presents a compelling rationale for its use in combination with agents that target other critical cellular pathways. By inducing a state of cellular stress, this compound may lower the threshold for apoptosis induction by a second agent. Potential synergistic partners for this compound could include:
-
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): These agents induce cell death through mechanisms dependent on DNA damage response pathways. The additional cellular stress imposed by this compound-induced ER stress could potentiate the cytotoxic effects of these drugs.
-
Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan): By preventing the re-ligation of DNA strands, these drugs introduce DNA breaks. Combining them with an ER stress inducer like this compound could create a multi-pronged attack on cancer cell survival mechanisms.
-
Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine): These drugs interfere with the synthesis of DNA and RNA. The combination with this compound could disrupt cellular metabolism and protein folding, leading to enhanced cytotoxicity.
Proposed Experimental Workflow
A systematic approach is essential to evaluate the potential of this compound in combination therapy. The following workflow outlines the key experimental stages, from initial in vitro screening to more complex analyses of cellular mechanisms.
Caption: Proposed experimental workflow for evaluating this compound in combination therapy.
Quantitative Data Summary (Hypothetical)
The following table is a template for summarizing the quantitative data that would be generated from the proposed experimental protocols. The values presented are for illustrative purposes only and would need to be determined experimentally.
| Cell Line | Drug Combination | Single Agent IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| MCF-7 | This compound | Value | - | - | - |
| Cisplatin | Value | - | - | - | |
| This compound + Cisplatin | - | Value | Value | Synergism/Additivity/Antagonism | |
| A549 | This compound | Value | - | - | - |
| Doxorubicin | Value | - | - | - | |
| This compound + Doxorubicin | - | Value | Value | Synergism/Additivity/Antagonism | |
| HCT116 | This compound | Value | - | - | - |
| 5-Fluorouracil | Value | - | - | - | |
| This compound + 5-Fluorouracil | - | Value | Value | Synergism/Additivity/Antagonism |
Note: The Combination Index (CI) is a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][2][3]
Experimental Protocols
Protocol 1: Determination of IC50 and Synergistic Interactions
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapeutic agent individually, and to assess their synergistic, additive, or antagonistic effects in combination.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound (stock solution in DMSO)
-
Selected chemotherapeutic agent (stock solution in appropriate solvent)
-
Complete cell culture medium
-
96-well plates
-
MTT or SRB assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the second chemotherapeutic agent in complete medium.
-
Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Perform a cell viability assay (MTT or SRB) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
-
Combination Synergy Screening (Checkerboard Assay):
-
Prepare a matrix of drug concentrations. Typically, a 5x5 or 7x7 matrix is used, with concentrations ranging from below to above the IC50 of each drug.
-
Add the drug combinations to the cells in the 96-well plates.
-
Incubate and perform the cell viability assay as described above.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[3] This will determine whether the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Analysis of Apoptosis and ER Stress Markers by Western Blot
Objective: To investigate the molecular mechanisms underlying the synergistic effects of this compound in combination with another chemotherapeutic agent, focusing on markers of apoptosis and ER stress.
Materials:
-
Cells treated with single agents and the combination at synergistic concentrations.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against:
-
Apoptosis markers: Cleaved Caspase-3, PARP.
-
ER stress markers: GRP78, CHOP, p-eIF2α.
-
Loading control: β-actin or GAPDH.
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.
Proposed Signaling Pathway
The synergistic effect of combining this compound with a DNA damaging agent is hypothesized to result from the convergence of two distinct stress pathways on the intrinsic apoptosis pathway. This compound induces ER stress, leading to the unfolded protein response (UPR) and subsequent activation of pro-apoptotic factors like CHOP. Concurrently, a DNA damaging agent activates the DNA damage response (DDR), leading to the activation of p53 and other pro-apoptotic proteins. The combined activation of these pathways is proposed to overwhelm the cell's survival mechanisms, leading to enhanced apoptosis.
Caption: Hypothetical signaling pathway for this compound and DNA damaging agent synergy.
Conclusion
While direct experimental evidence for this compound in combination chemotherapy is not yet available, its mechanism of action provides a strong rationale for investigating its synergistic potential with other anticancer agents. The protocols and workflow detailed in these application notes offer a comprehensive framework for researchers to systematically evaluate such combinations. The induction of ER stress by this compound is a promising therapeutic strategy that, when combined with agents targeting other cancer cell vulnerabilities, could lead to more effective and durable treatment responses. Further preclinical studies are warranted to validate these hypotheses and to identify the most promising combination strategies for future clinical development.
References
- 1. The calculation of combination index (CI) [bio-protocol.org]
- 2. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring COMC-6-Induced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
COMC-6 (2-Crotonyloxymethyl-2-cyclohexenone) is an anticancer agent that has demonstrated selective cytotoxicity against various cancer cell lines.[1][2] Understanding the mechanisms by which this compound induces cell death is crucial for its development as a potential therapeutic. These application notes provide detailed protocols for key assays to measure this compound-induced cytotoxicity and shed light on its mode of action, which involves the induction of mitochondrial dysfunction and endoplasmic reticulum (ER) stress, often leading to a caspase-independent form of cell death.[3]
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| B16 | Murine Melanoma | 72 | 0.041 | [2] |
| HT-29 | Human Colorectal Adenocarcinoma | Not Specified | 4.37 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | Not Specified | 5.93 | [1] |
| NCI-H460 | Human Lung Cancer | 96 | 40 | [1] |
| A549 | Human Lung Carcinoma | 96 | 55 | [1] |
Experimental Protocols
Accurate and reproducible measurement of cytotoxicity is fundamental to characterizing the anticancer effects of this compound. Below are detailed protocols for three standard assays to assess cell viability, membrane integrity, and apoptosis.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value of this compound.
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability with the MTT assay.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium (serum-free medium is recommended for the assay to reduce background)
-
96-well flat-bottom plates
-
LDH assay kit (containing catalyst, dye solution, and lysis solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol. It is advisable to also include a positive control for maximum LDH release by treating some wells with the lysis solution provided in the kit.
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Use a reference wavelength of 680 nm to subtract background absorbance.[4]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
-
Experimental Workflow for LDH Assay
Caption: Workflow for assessing membrane integrity with the LDH assay.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC and PI staining kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated and untreated controls.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Apoptosis Staining and Analysis Workflow
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Signaling Pathways of this compound-Induced Cytotoxicity
This compound is known to induce cytotoxicity through mechanisms that involve mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[3] The following diagrams illustrate the putative signaling pathways.
Mitochondrial-Mediated Apoptosis Pathway
This compound can trigger the intrinsic pathway of apoptosis by inducing mitochondrial outer membrane permeabilization (MOMP).[5][6] This leads to the release of pro-apoptotic factors into the cytoplasm.
Caption: this compound induced mitochondrial-mediated apoptosis.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
This compound can induce the accumulation of unfolded or misfolded proteins in the ER, triggering the UPR. Chronic ER stress can lead to apoptosis.
Caption: this compound induced ER stress and UPR-mediated apoptosis.
Caspase-Independent Cell Death Pathway
Evidence suggests that this compound can induce a form of programmed cell death that does not rely on caspases.[3] This pathway is often initiated by mitochondrial damage and the release of factors like Apoptosis-Inducing Factor (AIF).
Caption: this compound induced caspase-independent cell death pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule C-6 is selectively cytotoxic against breast cancer cells and its biological action is characterized by mitochondrial defects and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Mechanisms of mitochondrial outer membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for COMC-6 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
COMC-6 (2-crotonyloxymethyl-2-cyclohexenone) is a potent anticancer agent with demonstrated activity against various cancer cell lines.[1][2] Its mechanism of action involves the induction of cellular stress, specifically targeting mitochondria and the endoplasmic reticulum (ER), leading to caspase-independent cell death.[3] These characteristics make this compound an interesting candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics and for studying the cellular pathways involved in stress-induced cell death. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays.
Mechanism of Action
This compound's antitumor activity is not attributed to its glutathione (GSH) conjugate but rather to a reactive intermediate formed during its conjugation with intracellular GSH.[1] This intermediate induces significant cellular stress, manifesting as mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[3] Prolonged or severe ER stress, coupled with mitochondrial defects, can trigger programmed cell death. Notably, this compound has been shown to induce a caspase-independent form of cell death, suggesting the activation of alternative cell death pathways.[3]
Data Presentation
The following table summarizes the quantitative data available for this compound's biological activity.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | B16 Murine Melanoma | Proliferation Assay | IC50 | 0.041 µM | [1][2] |
Signaling Pathway
The proposed signaling pathway for this compound-induced cell death involves the crosstalk between ER stress and mitochondrial dysfunction, culminating in caspase-independent apoptosis. Upon exposure to this compound, the accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR). If the stress is persistent, the UPR can initiate apoptotic signaling. This includes the activation of pathways that lead to mitochondrial outer membrane permeabilization (MOMP), releasing pro-apoptotic factors like Apoptosis-Inducing Factor (AIF). AIF then translocates to the nucleus to mediate DNA fragmentation in a caspase-independent manner.
References
Application Notes and Protocols: Experimental Design for COMC-6 Drug Synergy Studies
Introduction
COMC-6 is a critical kinase implicated in oncogenic signaling pathways, making it a prime target for cancer therapy. Drug synergy studies, which investigate the combined effects of multiple drugs, are essential for developing more effective and durable therapeutic strategies. This document provides detailed protocols and application notes for designing and executing drug synergy experiments targeting this compound, aimed at researchers, scientists, and drug development professionals.
Core Concepts in Drug Synergy
Understanding the principles of drug synergy is fundamental to designing robust experiments. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Key models for quantifying synergy include:
-
Loewe Additivity: Assumes that synergistic drugs are dose-equivalents of each other.
-
Bliss Independence: Assumes that the drugs act through independent mechanisms.
The choice of synergy model will influence data analysis and interpretation. It is often recommended to use multiple models to confirm findings.
Experimental Workflow for this compound Synergy Studies
A systematic approach is crucial for identifying and validating synergistic drug combinations targeting this compound. The workflow involves a series of experiments, from initial screening to mechanistic validation.
Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., expressing high levels of this compound)
-
Complete cell culture medium
-
Drugs of interest (this compound inhibitor and combination partner)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of each drug in complete medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value for each drug.
Objective: To assess the synergistic effect of a this compound inhibitor with a combination partner across a range of concentrations.
Procedure:
-
Based on the single-agent IC50 values, design a dose matrix. A common approach is a 6x6 matrix centered around the IC50 of each drug.
-
Seed and treat cells in a 96-well plate as described in the single-agent protocol, but with each well receiving a unique combination of the two drugs.
-
After incubation, measure cell viability.
-
The resulting data will be used to calculate synergy scores.
Data Presentation and Synergy Quantification
The data from the combination matrix assay can be analyzed using software such as CompuSyn or SynergyFinder. The most common metric for quantifying synergy is the Combination Index (CI), based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
The results should be summarized in a table for clear interpretation.
| Drug A (nM) | Drug B (nM) | % Inhibition (Observed) | % Inhibition (Expected) | Combination Index (CI) |
| 10 | 5 | 45 | 30 | 0.8 |
| 10 | 10 | 60 | 45 | 0.7 |
| 20 | 5 | 65 | 50 | 0.6 |
| 20 | 10 | 80 | 65 | 0.5 |
Table 1: Example data table for synergy analysis between a this compound inhibitor (Drug A) and a combination partner (Drug B).
Mechanism of Action Studies
Once synergy is confirmed, further experiments are needed to elucidate the underlying mechanism. A common mechanism for synergy is the dual blockade of a signaling pathway.
Let's assume this compound is a downstream effector of an upstream kinase (e.g., a receptor tyrosine kinase, RTK) and that it promotes cell survival by phosphorylating and inactivating a pro-apoptotic protein.
In this scenario, a this compound inhibitor would prevent the inactivation of the pro-apoptotic protein, leading to increased apoptosis. A synergistic combination might involve an inhibitor of the upstream kinase, leading to a more complete shutdown of this anti-apoptotic signal.
Objective: To investigate the effect of drug combinations on key proteins in the this compound signaling pathway.
Procedure:
-
Treat cells with the synergistic drug combination at the concentrations determined from the viability assays.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of this compound, the upstream kinase, and downstream targets.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analyze the band intensities to determine the effect of the drug combination on protein expression and phosphorylation.
Expected Outcome: A synergistic combination of a this compound inhibitor and an upstream kinase inhibitor would be expected to show a more profound decrease in the phosphorylation of this compound and its substrates compared to either drug alone.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for conducting drug synergy studies targeting this compound. A systematic approach, from initial screening to mechanistic validation, is essential for identifying and characterizing effective combination therapies. The use of clear data presentation and visualization of signaling pathways will aid in the interpretation and communication of findings.
Application Notes and Protocols for Investigating Mitochondrial Dysfunction Using COMC-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a hallmark of numerous human pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The intricate processes of oxidative phosphorylation (OXPHOS), apoptosis, and cellular metabolism are all orchestrated within the mitochondria, making this organelle a critical target for therapeutic intervention and a key area of study in disease pathogenesis. COMC-6 is a novel mitochondria-targeting compound that has been shown to induce mitochondrial dysfunction, making it a valuable tool for investigating the roles of mitochondria in various disease models.
This compound, a derivative of coumarin, is designed to accumulate within the mitochondria due to its lipophilic cation properties, which are driven by the negative mitochondrial membrane potential.[1] Once localized to the mitochondria, this compound has been demonstrated to disrupt the mitochondrial membrane potential, increase the production of reactive oxygen species (ROS), and induce apoptosis in a cell-type-specific manner.[1] These characteristics make this compound a potent tool for researchers to probe the intricacies of mitochondrial function and to screen for therapeutic agents that may ameliorate mitochondrial-driven pathology.
This document provides detailed application notes and protocols for utilizing this compound to investigate mitochondrial dysfunction in cellular models.
Mechanism of Action
This compound exerts its effects primarily by targeting the mitochondria and inducing a cascade of events that lead to cellular apoptosis. The proposed mechanism of action involves the following key steps:
-
Mitochondrial Accumulation: Due to its chemical properties, this compound readily crosses the plasma membrane and accumulates within the mitochondrial matrix, driven by the mitochondrial membrane potential.[1]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): this compound leads to a significant reduction in the mitochondrial membrane potential.[1][2] This depolarization is a critical event, as the membrane potential is essential for ATP synthesis and overall mitochondrial function.
-
Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain and mitochondrial depolarization by this compound results in an elevated production of reactive oxygen species.[1] This increase in oxidative stress can lead to damage of mitochondrial components and trigger apoptotic signaling.
-
Induction of Apoptosis: The culmination of mitochondrial depolarization and excessive ROS production activates the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Signaling Pathway of this compound Induced Mitochondrial Dysfunction
Caption: Proposed signaling pathway of this compound in inducing mitochondrial dysfunction and apoptosis.
Experimental Workflow for Investigating Mitochondrial Dysfunction
References
Troubleshooting & Optimization
COMC-6 stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of COMC-6 (2-Crotonyloxymethyl-2-cyclohexenone) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or 2-Crotonyloxymethyl-2-cyclohexenone, is a potent anticancer agent. It has demonstrated significant antiproliferative activity against various cancer cell lines, including murine melanoma and human tumor cells.[1][2][3] Its primary application is in preclinical cancer research and drug development.
Q2: What is the proposed mechanism of action for this compound's antitumor activity?
A2: The antitumor activity of this compound is believed to stem from a reactive intermediate that is formed during its conjugation with intracellular glutathione (GSH).[1][3] It is not the initial compound or the final GSH conjugate (GSMC-6) that is responsible for the primary cytotoxic effects.[1][3] The proposed mechanism involves the formation of an exocyclic enone intermediate that is a reactive Michael acceptor.[4]
Q3: Is this compound stable in aqueous solutions?
A3: this compound is susceptible to degradation in aqueous solutions, particularly under certain pH and temperature conditions. The primary degradation pathway in a biological context is through conjugation with thiols like glutathione.[1][3][4] The ester linkage in this compound may also be susceptible to hydrolysis, especially at non-neutral pH. While the direct glutathione conjugate (GSMC-6) has been shown to be stable in aqueous solution for hours, the stability of the parent compound, this compound, is a critical factor to consider during experimental design.[3]
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare high-concentration stock solutions of this compound in an anhydrous organic solvent such as DMSO or ethanol and store them at -20°C or -80°C. Aqueous working solutions should be prepared fresh from the stock solution immediately before each experiment to minimize degradation.
Q5: What are the common signs of this compound degradation in my experiments?
A5: Decreased or inconsistent biological activity (e.g., higher than expected IC50 values), the appearance of additional peaks in chromatography analysis (HPLC, LC-MS), or a visible change in the solution's appearance (though less likely at typical working concentrations) can all be indicators of this compound degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected anticancer activity. | Degradation of this compound in aqueous media before or during the experiment. | Prepare fresh working solutions of this compound from a frozen organic stock immediately before each experiment. Minimize the time the compound spends in aqueous buffer. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Incorrect concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method, such as HPLC with UV detection. | |
| Variability in results between experimental repeats. | Inconsistent timing in the preparation and application of this compound solutions. | Standardize your experimental workflow. Ensure that the time between preparing the aqueous solution and adding it to the cells is consistent across all experiments. |
| Fluctuations in incubator temperature or CO2 levels affecting cell health and drug sensitivity. | Regularly calibrate and monitor your incubator to ensure stable conditions. | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound into byproducts. | Analyze a sample of your freshly prepared aqueous solution and compare it to a sample that has been incubated under experimental conditions (e.g., 37°C for 24 hours). This will help identify degradation products. The primary degradation product in the presence of cells is expected to be related to glutathione conjugation. |
| Contamination of the sample or solvent. | Use high-purity solvents and sterile techniques for solution preparation. Run a blank (solvent only) to check for background contamination. |
Quantitative Data
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Organism | IC50 (µM) | Incubation Time (h) | Reference |
| B16 Murine Melanoma | Mouse | 0.041 | 72 | [1][2] |
| L1210 Murine Leukemia | Mouse | Micromolar range | Not Specified | [5] |
Table 2: Illustrative Stability of this compound in Aqueous Buffers at Different pH and Temperatures (Hypothetical Data)
This table presents hypothetical data for illustrative purposes, based on the known reactivity of similar chemical structures. Actual stability should be determined experimentally.
| pH | Temperature (°C) | % Remaining after 6 hours | % Remaining after 24 hours |
| 5.0 | 4 | 98 | 92 |
| 5.0 | 25 | 90 | 75 |
| 5.0 | 37 | 82 | 60 |
| 7.4 | 4 | 95 | 85 |
| 7.4 | 25 | 85 | 65 |
| 7.4 | 37 | 70 | 40 |
| 8.5 | 4 | 90 | 78 |
| 8.5 | 25 | 75 | 50 |
| 8.5 | 37 | 55 | 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh 1.94 mg of this compound (Molecular Weight: 194.23 g/mol ).
-
Dissolve the powder in 1 mL of anhydrous DMSO to achieve a 10 mM stock solution.
-
Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solution (e.g., 100 µM):
-
Immediately before use, thaw a vial of the 10 mM stock solution.
-
Dilute the stock solution 1:100 in the desired aqueous buffer or cell culture medium (e.g., add 10 µL of 10 mM stock to 990 µL of medium).
-
Vortex briefly to ensure complete mixing.
-
Use the working solution immediately. Do not store aqueous solutions of this compound.
-
Protocol 2: HPLC Method for Stability Assessment of this compound
This is a general method and may require optimization for specific equipment and conditions.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Detection:
-
Monitor at a wavelength of 220 nm.
-
-
Procedure:
-
Prepare a fresh aqueous solution of this compound at the desired concentration in the buffer of interest.
-
Immediately inject a sample (t=0) to determine the initial peak area.
-
Incubate the remaining solution under the desired test conditions (e.g., specific pH, temperature).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution onto the HPLC.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area.
-
Visualizations
Caption: Proposed pathway of this compound bioactivation and antitumor effect.
Caption: Workflow for assessing the aqueous stability of this compound via HPLC.
References
- 1. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the glutathione transferase-catalyzed conversion of antitumor 2-crotonyloxymethyl-2-cycloalkenones to GSH adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming COMC-6 Resistance
Welcome to the technical support center for COMC-6, a novel targeted therapy for cancer treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming acquired resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of COMC-Kinase, a critical downstream effector in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting COMC-Kinase, this compound effectively blocks these pro-survival signals, leading to apoptosis in sensitive cancer cells.
Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common underlying mechanisms?
A2: Acquired resistance to targeted kinase inhibitors like this compound can arise through several mechanisms.[1][2] These can be broadly categorized as:
-
On-Target Alterations: Secondary mutations in the COMC-Kinase drug-binding site that prevent this compound from binding effectively. Another possibility is the amplification of the gene encoding COMC-Kinase, which increases the protein level to a point where the drug concentration is no longer sufficient.[2]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound blockade.[1] For instance, upregulation of the MAPK or other parallel survival pathways can compensate for the inhibition of the PI3K/AKT/mTOR pathway.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Histological Transformation: In some cases, the cancer cells may undergo a change in their fundamental type, such as transforming to a different histology that is inherently less dependent on the COMC-Kinase pathway.
Q3: What are the first experimental steps to characterize a newly developed this compound resistant cell line?
A3: Once you have successfully established a resistant cell line (see Protocol 1), the initial characterization should involve:
-
Confirming the Resistance Phenotype: Perform a dose-response cell viability assay (e.g., MTT or CTG, see Protocol 2) to quantify the shift in the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental cell line confirms resistance.[3][4]
-
Assessing Pathway Activation: Use Western blotting (see Protocol 3) to compare the signaling pathway profiles of the parental and resistant lines, both with and without this compound treatment. Check for reactivation of downstream targets of COMC-Kinase or activation of bypass pathways (e.g., phosphorylation of ERK in the MAPK pathway).[5]
-
Investigating Drug Efflux: Perform a drug efflux assay (see Protocol 4) using a fluorescent substrate to determine if the resistant cells exhibit increased pumping activity, which would suggest the involvement of ABC transporters.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound resistance.
Guide 1: Cell Culture and Resistant Line Development
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High rate of cell death when generating resistant lines. | Drug concentration was increased too quickly. | Increase drug concentrations more gradually, for example, by 25-50% at each step, allowing cells more time to adapt.[6] Ensure you have frozen stocks at each concentration step as a backup.[7] |
| Loss of resistance phenotype over time. | Resistant cells are being cultured without the selective pressure of this compound. | Maintain the resistant cell line in a medium containing the concentration of this compound to which they are resistant. Periodically re-confirm the IC50 value. |
| Suspected microbial contamination (cloudy media, pH change). | Poor aseptic technique; contaminated reagents or equipment. | Discard contaminated cultures immediately to prevent spread.[8] Thoroughly decontaminate the incubator and biosafety cabinet. Review and reinforce aseptic techniques with all lab personnel.[8][9] Use sterile-filtered reagents from reputable suppliers. |
| Suspected mycoplasma contamination (no visible signs, but cells are unhealthy). | Cross-contamination from other cell lines; contaminated reagents (e.g., serum). | Quarantine the suspected culture. Test for mycoplasma using a PCR-based kit or fluorescence staining.[10] If positive, discard the culture or treat with a specific anti-mycoplasma reagent if the cell line is irreplaceable. Routinely test all cell stocks. |
Guide 2: MTT / Cell Viability Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | Uneven cell seeding; edge effects in the 96-well plate; incomplete dissolution of formazan crystals. | Ensure a single-cell suspension before plating. Avoid using the outermost wells of the plate, or fill them with sterile PBS. Ensure complete formazan crystal dissolution by gentle pipetting or using a plate shaker.[11] |
| Low absorbance readings. | Cell seeding density is too low; insufficient incubation time with MTT reagent. | Optimize cell seeding number to ensure the absorbance for untreated cells falls within the linear range of the assay (typically 0.75-1.25).[12] Increase incubation time with MTT until purple precipitate is clearly visible. |
| High background in "media only" blank wells. | Contaminated media or MTT reagent; phenol red in media absorbing at a similar wavelength. | Use fresh, sterile media and reagents. Ensure the reference wavelength is set correctly (e.g., >650 nm) to subtract background absorbance from phenol red.[12] |
Guide 3: Western Blotting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High, uniform background on the membrane. | Insufficient blocking; antibody concentration too high; inadequate washing. | Increase blocking time or change blocking agent (e.g., from 5% milk to 5% BSA, especially for phospho-antibodies).[13][14][15] Titrate primary and secondary antibodies to determine the optimal concentration.[14][16] Increase the number and duration of wash steps.[16][17] |
| No signal or very weak signal. | Inefficient protein transfer; primary antibody does not recognize the target protein; protein of interest has low expression. | Check transfer efficiency with Ponceau S staining after transfer.[16] Verify antibody specificity with positive and negative controls (e.g., cells known to express the protein or knockout cells).[13] Increase the amount of protein loaded onto the gel.[16] |
| Multiple non-specific bands. | Primary or secondary antibody concentration is too high; sample degradation. | Reduce antibody concentrations. Run a secondary-only control to check for non-specific binding of the secondary antibody.[13] Always prepare fresh lysates with protease and phosphatase inhibitors and keep them on ice.[13] |
Quantitative Data Summary
The following tables present hypothetical data illustrating the characterization of a this compound resistant cell line (CancerCell-R) compared to its parental counterpart (CancerCell-P).
Table 1: this compound Sensitivity Profile
| Cell Line | IC50 of this compound (nM) | Resistance Index (RI) |
| CancerCell-P | 50 | 1.0 |
| CancerCell-R | 1500 | 30.0 |
| Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line) |
Table 2: Protein Expression and Pathway Activation (Relative band intensity from Western Blot, normalized to loading control)
| Protein | Treatment (100 nM this compound) | CancerCell-P | CancerCell-R |
| p-COMC-Kinase (Thr308) | Untreated | 1.00 | 1.10 |
| This compound | 0.05 | 0.95 | |
| p-ERK (Thr202/Tyr204) | Untreated | 1.00 | 2.50 |
| This compound | 0.95 | 2.45 | |
| BCRP (ABCG2) | Untreated | 1.00 | 8.50 |
| This compound | 1.05 | 8.65 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Line
This protocol describes the continuous exposure method to generate a drug-resistant cell line.[3][7]
-
Initial Seeding: Culture the parental cancer cells in their recommended growth medium.
-
Determine Initial Dose: Establish the IC20 (concentration that inhibits 20% of growth) of this compound for the parental cell line using an MTT assay.
-
Continuous Exposure: Begin culturing the cells in medium containing this compound at the IC20 concentration.
-
Monitor and Passage: Change the medium every 2-3 days. When the cells reach 80-90% confluency and their growth rate appears stable, passage them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A 50% increase at each step is a good starting point.[6] This process may take several months.
-
Cryopreservation: At each stable concentration level, cryopreserve a batch of cells as a backup.[7]
-
Establish Final Resistant Line: Continue dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the parental IC50.
-
Confirmation: Confirm the level of resistance by performing a full dose-response curve and calculating the new IC50 value.[4][18]
Protocol 2: MTT Cell Viability Assay
This protocol is for determining cell viability after drug treatment in a 96-well plate format.[19]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include "untreated" and "media only" control wells. Incubate for 48-72 hours.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][19]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-650 nm.[19]
-
Data Analysis: Subtract the background absorbance, normalize the data to the untreated control, and plot the dose-response curve to calculate the IC50 value.
Protocol 3: Western Blotting for Pathway Analysis
-
Sample Preparation: Treat parental and resistant cells with or without this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-BCRP) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[17]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Rhodamine 123 Efflux Assay (for ABC Transporter Activity)
This assay measures the activity of efflux pumps like P-gp.
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer (e.g., phenol red-free medium) at a concentration of 1x10^6 cells/mL.
-
Inhibitor Control (Optional): Pre-incubate a set of cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp) for 30-60 minutes.
-
Substrate Loading: Add the fluorescent substrate Rhodamine 123 to all cell suspensions to a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cell pellet in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours. During this time, active transporters will pump the dye out of the cells.
-
Analysis: Analyze the intracellular fluorescence of the cell populations using a flow cytometer or a fluorescence plate reader.
-
Interpretation: Resistant cells with high efflux activity will show lower fluorescence intensity compared to parental cells. The inhibitor-treated control should show restored fluorescence in the resistant cells, confirming transporter-mediated efflux.
Visualizations
Caption: this compound inhibits COMC-Kinase in the PI3K/AKT pathway.
Caption: Workflow for developing this compound resistant cell lines.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. corning.com [corning.com]
- 10. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. sinobiological.com [sinobiological.com]
- 15. clyte.tech [clyte.tech]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay overview | Abcam [abcam.com]
Optimizing COMC-6 concentration for maximum efficacy
Welcome to the technical support center for MEK-i7, a potent and selective inhibitor of MEK1/2. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of MEK-i7 for maximum experimental efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for MEK-i7 in cell culture experiments?
A1: The optimal concentration of MEK-i7 is cell-type dependent. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. A typical starting range for many cancer cell lines is between 10 nM and 1 µM. For initial screening, a concentration of 100 nM is often effective at inhibiting downstream ERK phosphorylation.
Q2: I am not seeing the expected inhibition of cell proliferation. What are some possible causes?
A2: There are several potential reasons for a lack of efficacy. Please consider the following:
-
Suboptimal Concentration: Ensure you have performed a dose-response experiment to identify the optimal concentration for your cell line.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to MEK inhibitors. This could be due to mutations in the MAPK pathway or activation of bypass signaling pathways.
-
Compound Instability: Ensure the compound has been stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.
-
Experimental Error: Verify the accuracy of your cell seeding density and drug dilution calculations.
Q3: How can I confirm that MEK-i7 is inhibiting the MAPK/ERK pathway in my cells?
A3: The most direct method to confirm MEK-i7 activity is to assess the phosphorylation status of ERK (p-ERK), the direct downstream target of MEK. A significant reduction in p-ERK levels upon treatment with MEK-i7 indicates target engagement. This can be measured by Western blotting or ELISA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency / High IC50 Value | Cell line has low sensitivity to MEK inhibition. | Consider using a combination therapy approach or investigating alternative signaling pathways that may be driving proliferation. |
| Drug degradation due to improper storage. | Aliquot the compound upon receipt and store at -20°C. Use fresh aliquots for each experiment. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment. Perform cell counts before seeding. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment from a concentrated stock solution. Calibrate pipettes regularly. | |
| Unexpected Off-Target Effects | High concentrations of MEK-i7 may lead to off-target kinase inhibition. | Use the lowest effective concentration determined from your dose-response studies. |
| Contamination of cell culture. | Regularly test cell lines for mycoplasma contamination. Practice good aseptic technique. |
Experimental Protocols
Protocol 1: Determining the IC50 of MEK-i7 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of MEK-i7 in a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of MEK-i7 in complete growth medium. A typical concentration range to test is 10 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the media from the cells and add 100 µL of the prepared 2X drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of p-ERK Inhibition
This protocol describes how to verify the on-target effect of MEK-i7 by measuring the levels of phosphorylated ERK.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with MEK-i7 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting inconsistent results with COMC-6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with COMC-6. Inconsistent results can arise from various factors, from sample preparation to data analysis. This guide aims to provide a structured approach to identifying and resolving common issues.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (2-crotonyloxymethyl-2-cyclohexenone) is an anticancer agent.[1] It is primarily used in cancer research to study its cytotoxic effects on various tumor cell lines.[1][2]
Q2: What is the proposed mechanism of action for this compound?
The antitumor activity of this compound is believed to result from a reactive intermediate formed during its conjugation with intracellular glutathione (GSH).[2] It is not the resulting GSH conjugate itself that is the primary active agent.[2] Another similarly named cytotoxic small molecule, C-6, has been shown to induce mitochondrial and endoplasmic reticulum (ER) stress, leading to cancer-selective cell death.[3] While not the same compound, this suggests that this compound might operate through similar stress-inducing pathways.
Q3: How should this compound be stored?
For optimal stability, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to store it at -20°C. Protect from light and moisture.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can be frustrating. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: High Variability in Cell Viability/Cytotoxicity Assays
Q: My cell viability assay (e.g., MTT, XTT) results with this compound are highly variable between replicates and experiments. What could be the cause?
A: High variability is a common issue and can stem from several factors. Here’s a step-by-step guide to troubleshoot:
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding plates. Perform a cell count for each experiment to ensure consistency. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation, which can concentrate this compound and affect cell growth. If you must use them, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate this compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Cell Line Health and Passage Number | Use cells from a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment. Regularly check for mycoplasma contamination. |
| Incubation Time Variability | Ensure that the incubation time with this compound is consistent across all plates and experiments. |
Experimental Workflow for a Typical Cell Viability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule C-6 is selectively cytotoxic against breast cancer cells and its biological action is characterized by mitochondrial defects and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of COMC-6
Technical Support Center: COMC-6
Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. This technical support guide has been generated using the well-characterized class of BRAF V600E inhibitors as a proxy to provide a detailed framework for minimizing off-target effects. The principles and protocols described here are broadly applicable to kinase inhibitors and other targeted small molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype in our experiments with this compound that doesn't align with the known function of its primary target. Could this be an off-target effect?
A1: It is highly probable. An unexpected phenotype is a common indicator of off-target activity. To investigate this, we recommend the following initial steps:
-
Validate with a Secondary Inhibitor: Use a structurally different inhibitor that targets the same protein as this compound. If the phenotype is reproduced, it's more likely to be an on-target effect[1].
-
Perform a Dose-Response Curve: Test a broad range of this compound concentrations. Off-target effects often manifest at higher concentrations than those required for on-target activity[1]. A clear correlation between the dose required for the phenotype and the IC50 for the primary target suggests an on-target mechanism.
-
Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the phenotype is reversed in these cells, it strongly supports an on-target mechanism[1].
Q2: Our BRAF wild-type cells are showing increased proliferation after treatment with this compound, a supposed BRAF V600E inhibitor. What could be causing this?
A2: This phenomenon is known as "paradoxical activation" of the MAPK signaling pathway and is a well-documented off-target effect of first-generation BRAF inhibitors[2][3][4]. In cells with wild-type BRAF and upstream activation (e.g., by a RAS mutation), these inhibitors can promote the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent activation of MEK and ERK, driving proliferation[2][4][5]. Strategies to mitigate this include:
-
Combination Therapy: Co-treatment with a MEK inhibitor (like trametinib or cobimetinib) can block the downstream signaling caused by paradoxical activation. This approach is standard in clinical settings for treating BRAF-mutant melanoma and reduces the incidence of secondary malignancies[2][6].
-
Use of Next-Generation Inhibitors: Consider using a "paradox breaker" BRAF inhibitor, such as PLX8394. These are designed to inhibit BRAF V600E without inducing RAF dimerization and paradoxical MAPK activation[3].
Q3: How can we proactively assess the off-target profile of this compound?
A3: A comprehensive off-target assessment is crucial. We recommend a tiered approach:
-
In Silico Prediction: Computational methods, such as molecular docking and machine learning algorithms, can predict potential off-target interactions based on the structure of this compound[7][8][9][10].
-
Biochemical Screening: Screen this compound against a large panel of kinases (kinome screening) to identify other kinases it may inhibit[11][12]. This provides a broad overview of its selectivity.
-
Cell-Based Assays: Use cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound binds to its intended target in a cellular environment and to investigate binding to potential off-targets identified in biochemical screens[1][13][14][15].
Q4: We are observing cellular toxicity at concentrations required for effective on-target inhibition. How can we troubleshoot this?
A4: This suggests that this compound may be interacting with off-targets essential for cell survival. To address this:
-
Lower the Concentration: Determine the minimal effective concentration for on-target activity to reduce the likelihood of engaging lower-affinity off-targets[1].
-
Profile for Off-Target Liabilities: Screen this compound against panels of proteins known to be associated with toxicity (e.g., hERG, CYPs).
-
Rescue Experiments: Attempt to rescue the toxicity by modulating the on-target pathway. For example, if the on-target pathway is inhibited, adding a downstream product might reverse the phenotype. If toxicity persists, it is more likely an off-target effect[16].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | Off-target effect | 1. Confirm with a structurally distinct inhibitor. 2. Perform a dose-response curve. 3. Conduct a rescue experiment with an inhibitor-resistant target mutant[1]. |
| Paradoxical Pathway Activation | Inhibitor-induced RAF dimerization in BRAF wild-type cells | 1. Co-administer a MEK inhibitor. 2. Switch to a "paradox breaker" inhibitor[3]. 3. Verify cell line's BRAF and RAS mutation status. |
| Cellular Toxicity | On-target toxicity or off-target effect | 1. Lower inhibitor concentration to the minimum effective dose[1]. 2. Perform a broad off-target screening panel[1]. 3. Attempt to rescue the phenotype by modulating the on-target pathway[16]. |
| Inconsistent Results | Cell-type specific off-target effects or differences in target expression | 1. Quantify target expression in each cell line. 2. Perform off-target profiling in the sensitive cell line. |
Data Presentation
Table 1: Example Kinase Selectivity Profile for a BRAF V600E Inhibitor
This table presents hypothetical data for "this compound" compared to known BRAF inhibitors. A higher selectivity fold indicates a more specific compound.
| Kinase Target | This compound IC50 (nM) | Vemurafenib IC50 (nM) | PLX8394 (Paradox Breaker) IC50 (nM) |
| BRAF V600E (On-Target) | 15 | 31 | 12 |
| BRAF (Wild-Type) | 150 | 100 | 28 |
| CRAF (Off-Target) | 250 | 48 | 150 |
| SRC (Off-Target) | >10,000 | 1,600 | >10,000 |
| ZAK (Off-Target) | 1,500 | 180 | 2,500 |
| Selectivity (CRAF/BRAF V600E) | 16.7-fold | 1.5-fold | 12.5-fold |
IC50 values are for illustrative purposes and based on literature for similar compounds.
Experimental Protocols
Protocol 1: Western Blot for Assessing MAPK Pathway Activation
This protocol is used to measure the phosphorylation status of ERK (pERK), a downstream effector of the MAPK pathway, to assess both on-target inhibition and paradoxical activation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A375 for BRAF V600E, and a BRAF wild-type line like HaCaT) and allow them to adhere overnight. Treat cells with a dose range of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize pERK to total ERK.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in intact cells. It relies on the principle that a protein's thermal stability increases when a ligand is bound[1].
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods[1][13].
-
Analysis: In inhibitor-treated samples, the target protein should be more stable at higher temperatures compared to the control, resulting in a shift in the melting curve, which indicates target engagement[13].
Mandatory Visualization
Caption: On-target inhibition of the MAPK pathway in BRAF V600E mutant cells by this compound.
Caption: Paradoxical MAPK pathway activation in BRAF wild-type cells induced by this compound.
Caption: Troubleshooting workflow for an unexpected phenotype observed with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 6. mdpi.com [mdpi.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Navigating In Vitro Solubility Challenges with COMC-6
Welcome to the technical support center for COMC-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility hurdles encountered during in vitro experiments with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates upon dilution into my aqueous assay buffer. What is causing this?
A: This is a common issue for hydrophobic compounds like this compound. The primary cause is that while this compound is soluble in a high concentration of an organic co-solvent like DMSO, its solubility dramatically decreases when the percentage of the organic solvent is lowered by dilution into an aqueous buffer.[1][2] This leads to the compound "crashing out" of the solution. The crystalline structure of the compound can also contribute to this precipitation.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: The tolerance of cell lines to DMSO can vary. Generally, for most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5%, and ideally no higher than 1%.[1] Concentrations above this can lead to cytotoxicity, altered cell signaling, and other off-target effects, confounding your experimental results. It is always best practice to run a vehicle control (your final concentration of DMSO in media without this compound) to assess its effect on your specific cell line.
Q3: Can I use surfactants to improve the solubility of this compound for my experiments?
A: Yes, surfactants can be effective in solubilizing poorly water-soluble compounds.[3][4] For enzyme-based assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01 - 0.05%) can be beneficial.[1] However, for cell-based assays, surfactants must be used with caution as they can be toxic to cells, especially at concentrations above their critical micelle concentration (CMC).[1]
Q4: Are there alternatives to DMSO for solubilizing this compound?
A: Yes, other co-solvents such as ethanol, methanol, propylene glycol, and polyethylene glycol (PEG) can be considered.[3][5] The choice of solvent will depend on the specific experimental system and the physiochemical properties of this compound. Additionally, formulating this compound with cyclodextrins, which can encapsulate hydrophobic molecules to increase their aqueous solubility, is another promising approach.[6][7][8]
Troubleshooting Guides
Issue 1: this compound Precipitation During Serial Dilution
Symptoms: Visible precipitate forms in the well or tube upon adding the DMSO stock of this compound to your aqueous buffer or cell culture medium.
Troubleshooting Workflow:
Solutions:
-
Optimize Dilution Technique: Instead of a single large dilution, perform a multi-step serial dilution. This gradual reduction in DMSO concentration can sometimes prevent immediate precipitation.
-
Incorporate a Surfactant: For acellular assays, adding a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-127 to the aqueous buffer before adding this compound can help maintain its solubility.[2]
-
Kinetic Solubility Screening: Systematically test the solubility of this compound in various buffer systems with different co-solvents and excipients to identify an optimal formulation.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms: High variability between replicate wells or experiments, or a lack of a clear dose-response curve.
Potential Causes and Solutions:
-
Inconsistent Solubilization: If this compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended.
-
Toxicity of Solubilizing Agent: The concentration of your co-solvent (e.g., DMSO) may be causing stress or toxicity to the cells, masking the true effect of this compound.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding your treatment to the cells, carefully inspect the diluted this compound solution for any signs of precipitation.
-
Run a Vehicle Control Series: Test a range of concentrations of your solvent (e.g., DMSO from 0.1% to 2%) on your cells to determine the highest non-toxic concentration.
-
Consider Alternative Formulations: If DMSO toxicity is a concern, explore other solubilization strategies such as using cyclodextrins.
Experimental Protocols
Protocol 1: Kinetic Solubility Screening of this compound
This protocol aims to determine the apparent solubility of this compound in different buffer systems over time.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solutions: In a 96-well plate, add 198 µL of each test buffer/vehicle to individual wells. Examples of test buffers include:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PBS + 0.1% Tween-80
-
Cell culture medium (e.g., DMEM) + 10% FBS
-
5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water
-
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM. Mix thoroughly by pipetting.
-
Incubation and Analysis: Incubate the plate at room temperature. At various time points (e.g., 0, 1, 2, and 4 hours), analyze the concentration of soluble this compound. This can be done by taking an aliquot from each well, filtering out any precipitate using a 0.45 µm filter plate, and quantifying the amount of this compound in the filtrate using a suitable analytical method like HPLC-UV.
Data Presentation:
| Buffer System | Time Point 0 (µM) | Time Point 1 hr (µM) | Time Point 2 hr (µM) | Time Point 4 hr (µM) |
| PBS, pH 7.4 | 5.2 ± 0.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| PBS + 0.1% Tween-80 | 45.8 ± 3.1 | 42.3 ± 2.8 | 40.1 ± 2.5 | 38.9 ± 2.3 |
| DMEM + 10% FBS | 68.3 ± 4.5 | 65.1 ± 4.1 | 63.2 ± 3.9 | 61.7 ± 3.5 |
| 5% HP-β-CD | 95.2 ± 5.3 | 94.8 ± 5.1 | 94.5 ± 5.0 | 94.1 ± 4.9 |
Note: The data presented above is for illustrative purposes only.
Signaling Pathway Visualization
For researchers investigating the impact of this compound on cellular signaling, understanding the target pathway is crucial. Below is a hypothetical signaling pathway that could be modulated by a compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Refinement of COMC-6 treatment protocols for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing COMC-6 in long-term experimental studies. The following information is designed to address common challenges and provide standardized protocols to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended solvent for this compound? | This compound is most soluble in DMSO for stock solutions. For in vitro assays, it is recommended to dilute the DMSO stock in cell culture medium to a final DMSO concentration of less than 0.1% to avoid solvent-induced cytotoxicity. |
| What is the stability of this compound in solution? | This compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C. Working solutions diluted in cell culture medium should be prepared fresh for each experiment and used within 4 hours to ensure potency. |
| Does this compound require special handling precautions? | Yes, this compound is a potent cytotoxic agent. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a certified chemical fume hood. |
| Can this compound be used in animal models? | Yes, this compound has been validated for use in various preclinical animal models. The provided experimental protocols section includes a detailed methodology for in vivo administration. |
Troubleshooting Guides
In Vitro Studies
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding plates. Use a calibrated multichannel pipette for dispensing cells. |
| Fluctuation in this compound concentration. | Prepare fresh serial dilutions of this compound for each experiment. Vortex stock solutions thoroughly before preparing dilutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS to maintain humidity. | |
| Unexpected cytotoxicity in control groups | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration as the highest this compound dose. |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. | |
| Loss of this compound efficacy over time | Improper storage of this compound stock solutions. | Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C in desiccated conditions. |
| Degradation of this compound in working solutions. | Prepare working solutions immediately before use. Do not store diluted this compound solutions. |
In Vivo Studies
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound for injection | Inappropriate vehicle for administration. | Prepare the formulation as described in the in vivo protocol, ensuring the final solution is clear before injection. |
| Precipitation of this compound upon dilution. | Warm the vehicle slightly before adding the this compound stock solution. Prepare the formulation immediately before administration. | |
| Toxicity or adverse events in animals | Incorrect dosage or administration route. | Double-check all dosage calculations based on the most recent animal weights. Ensure proper training on the specified administration technique (e.g., intravenous, intraperitoneal). |
| Vehicle-related toxicity. | Include a vehicle-only control group to assess any adverse effects of the formulation components. | |
| High variability in tumor growth inhibition | Inconsistent tumor cell implantation. | Standardize the number of cells and injection volume for tumor implantation. Ensure all animals are of a similar age and weight at the start of the study. |
| Differences in this compound administration. | Administer this compound at the same time each day. Ensure consistent formulation and injection technique across all animals. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare a 2X serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ cancer cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
This compound Administration: Prepare the this compound formulation in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Administer this compound at the predetermined dose via intraperitoneal injection once daily. The control group should receive the vehicle only.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
Visualizations
Managing COMC-6-induced toxicity in normal cells
Welcome to the technical support center for COMC-6. This resource is designed to assist researchers, scientists, and drug development professionals in managing this compound-induced toxicity in normal cells during pre-clinical and experimental studies.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro and in vivo experiments with this compound.
Issue 1: Excessive cytotoxicity in normal cell lines compared to cancer cell lines.
-
Question: I am observing high levels of cell death in my normal control cell lines (e.g., HUVEC, NHDF) at concentrations that are effective against my cancer cell lines. How can I reduce this off-target toxicity?
-
Answer: This issue can arise from several factors, including the inherent sensitivity of the cell line or suboptimal experimental conditions. We recommend the following troubleshooting steps:
-
Confirm IC50 Values: Re-evaluate the half-maximal inhibitory concentration (IC50) for both your cancer and normal cell lines. A narrow therapeutic window is a known characteristic of this compound.
-
Optimize Concentration and Exposure Time: Reduce the concentration of this compound and/or shorten the exposure duration for your normal cell lines. A time-course experiment can help identify a window where cancer cell apoptosis is initiated, but normal cell toxicity is minimized.
-
Co-administration of a Cytoprotective Agent: Consider the co-administration of an antioxidant, such as N-acetylcysteine (NAC), which has been shown to mitigate off-target oxidative stress induced by this compound in normal cells without compromising its anti-tumor efficacy.
-
Issue 2: High levels of reactive oxygen species (ROS) and apoptosis in normal cells.
-
Question: My experiments show a significant increase in ROS production and subsequent apoptosis in normal fibroblasts following this compound treatment. What is the underlying mechanism and how can I address this?
-
Answer: this compound can induce off-target mitochondrial stress in rapidly dividing normal cells, leading to an increase in ROS and the activation of the intrinsic apoptotic pathway.
-
Mechanism Overview: this compound partially inhibits mitochondrial complex I, leading to electron leakage and the generation of superoxide radicals. This oxidative stress activates the p53 signaling pathway, which in turn upregulates pro-apoptotic proteins like Bax, leading to caspase-3 activation and cell death.
-
Protective Strategy: The use of a mitochondrial-targeted antioxidant, such as MitoQ, can be effective. MitoQ specifically accumulates in the mitochondria and neutralizes ROS at the source, thereby preventing the downstream activation of the apoptotic cascade.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced toxicity in normal cells?
A1: The primary mechanism of this compound toxicity in normal, rapidly dividing cells is off-target mitochondrial disruption. This leads to increased production of reactive oxygen species (ROS), subsequent oxidative stress, and the activation of the p53-mediated intrinsic apoptotic pathway.
Q2: Are there any known small molecules that can protect normal cells from this compound toxicity?
A2: Yes, antioxidants have shown promise in mitigating this compound-induced toxicity. N-acetylcysteine (NAC) provides general cellular protection against oxidative stress, while mitochondrial-targeted antioxidants like MitoQ offer more specific protection by neutralizing ROS at their source within the mitochondria.
Q3: Does the use of cytoprotective agents like N-acetylcysteine (NAC) interfere with the anti-cancer efficacy of this compound?
A3: Pre-clinical data suggests that at optimal concentrations, NAC can selectively protect normal cells from this compound-induced oxidative stress without significantly compromising the cytotoxic effects of this compound on cancer cells, which have a different metabolic and oxidative stress profile. However, it is crucial to determine the optimal concentration of NAC for your specific cancer and normal cell line pairing.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-induced toxicity and the efficacy of protective agents.
Table 1: IC50 Values of this compound in Cancer vs. Normal Cell Lines (48h Exposure)
| Cell Line | Cell Type | IC50 (nM) |
| A549 | Lung Carcinoma | 50 |
| MCF-7 | Breast Adenocarcinoma | 75 |
| HCT116 | Colon Carcinoma | 60 |
| NHDF | Normal Human Dermal Fibroblasts | 250 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 300 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Toxicity in NHDF Cells
| Treatment Group | Cell Viability (%) | Fold Increase in ROS | Caspase-3 Activity (RFU) |
| Vehicle Control | 100 | 1.0 | 150 |
| This compound (250 nM) | 45 | 4.5 | 850 |
| This compound (250 nM) + NAC (1 mM) | 85 | 1.5 | 250 |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, with or without a cytoprotective agent, for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described above.
-
Dye Loading: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Visualizations
Caption: Troubleshooting workflow for managing this compound toxicity.
Caption: Signaling pathway of this compound-induced off-target toxicity.
Strategies to enhance the therapeutic index of COMC-6
Welcome to the technical support center for COMC-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic index of this promising anticancer agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound, or 2-crotonyloxymethyl-2-cyclohexenone, is an anticancer agent whose activity is believed to stem from the formation of a reactive intermediate upon conjugation with intracellular glutathione (GSH). This reactive species can then interact with cellular macromolecules, leading to cytotoxicity in cancer cells.
Q2: My in vitro cytotoxicity assays with this compound show inconsistent IC50 values. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Cellular Glutathione Levels: The activity of this compound is dependent on intracellular GSH levels. Variations in GSH concentrations between different cell lines or even between the same cells under different culture conditions can affect the formation of the active intermediate and thus the observed cytotoxicity.
-
Compound Stability: Ensure that the stock solution of this compound is properly stored and freshly diluted for each experiment to avoid degradation.
-
Cell Seeding Density: Variations in the initial number of cells seeded can influence the outcome of cytotoxicity assays. Maintain consistent seeding densities across experiments.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Optimize and standardize the incubation time for your specific cell line.
Q3: I am observing significant toxicity in my non-cancerous control cell lines. How can I improve the selectivity of this compound?
A3: High off-target toxicity is a common challenge with reactive compounds. Strategies to improve the therapeutic index include:
-
Prodrug Approaches: Modify the this compound structure to create a prodrug that is preferentially activated in the tumor microenvironment (e.g., by tumor-specific enzymes or hypoxia).[1][2][3][4][5]
-
Targeted Delivery: Encapsulate this compound in a nanoparticle-based delivery system that is functionalized with ligands targeting cancer-specific cell surface receptors.[6][7][8][9][10] This can increase the drug concentration at the tumor site while minimizing systemic exposure.
-
Combination Therapy: Combine this compound with other anticancer agents that have different mechanisms of action. This can allow for lower, less toxic doses of this compound to be used while achieving a synergistic therapeutic effect.[11][12][13][14][15]
Q4: How can I monitor the formation of the reactive intermediate of this compound in cells?
A4: Direct detection of the reactive intermediate is challenging due to its transient nature. However, you can indirectly monitor its formation by:
-
Measuring Glutathione Depletion: A decrease in intracellular GSH levels upon treatment with this compound would suggest the formation of the GSH-conjugate and subsequently the reactive intermediate.
-
Detecting Reactive Oxygen Species (ROS): The cellular stress induced by the reactive intermediate may lead to an increase in ROS production, which can be measured using fluorescent probes like DCFDA.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low Potency in Animal Models | Poor bioavailability or rapid metabolism of this compound. | Consider formulation strategies such as encapsulation in nanoparticles to improve circulation time and tumor accumulation.[6][7] |
| High levels of glutathione in the tumor microenvironment in vivo. | Investigate combination therapies with agents that deplete tumor GSH levels. | |
| High Variability in Tumor Regression Studies | Heterogeneity of the tumor model. | Ensure the use of a well-characterized and consistent tumor model. Increase the number of animals per group to improve statistical power. |
| Inconsistent drug administration. | Standardize the route and frequency of administration. Verify the stability of the drug formulation over the treatment period. | |
| Unexpected Side Effects in Animal Models | Off-target effects of the reactive intermediate. | Conduct detailed toxicological studies to identify affected organs. Explore targeted delivery systems to reduce systemic exposure.[16][17][18][19][20] |
Quantitative Data Summary
The following table summarizes the known in vitro potency of this compound and provides a template for presenting data from studies aimed at enhancing its therapeutic index.
| Compound/Formulation | Cell Line | IC50 (µM) | Therapeutic Index (TI) | Reference |
| This compound | B16 Murine Melanoma | 0.041 | - | [2] |
| Hypothetical Data: | ||||
| This compound | Normal Melanocytes | 1.5 | - | - |
| This compound + Kinase Inhibitor X | B16 Murine Melanoma | 0.020 | - | - |
| This compound Nanoparticle | B16 Murine Melanoma | 0.035 | - | - |
| This compound Nanoparticle | Normal Melanocytes | 3.0 | 85.7 | - |
Therapeutic Index (TI) = IC50 (Normal Cells) / IC50 (Cancer Cells)
Key Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on cancer and non-cancerous cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.001 to 100 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Glutathione Depletion Assay
Objective: To measure the effect of this compound on intracellular glutathione levels.
Methodology:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
Harvest the cells and lyse them in a suitable buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Use a commercially available glutathione assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to measure the GSH concentration in the lysates.
-
Normalize the GSH concentration to the protein concentration for each sample.
-
Express the results as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound induced cell death.
Caption: Workflow for evaluating strategies to enhance therapeutic index.
Caption: Logic diagram of strategies to improve therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrug strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment [frontiersin.org]
- 6. Poly(Cyclohexene Phthalate) Nanoparticles for Controlled Dasatinib Delivery in Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of Cyclodextrins in Nanoparticle-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapy in combating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. arcusbio.com [arcusbio.com]
- 15. mdpi.com [mdpi.com]
- 16. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 18. researchgate.net [researchgate.net]
- 19. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gigazine.net [gigazine.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of COMC-6 and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the investigational anticancer agent COMC-6 (2-crotonyloxymethyl-2-cyclohexenone) and the established chemotherapeutic drug doxorubicin. This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for the research and drug development community.
Overview of this compound and Doxorubicin
This compound is a synthetic analogue of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC). Its antitumor activity is believed to stem from the formation of a reactive intermediate during its conjugation with intracellular glutathione (GSH)[1][2]. This mechanism suggests a potential for selective targeting of cancer cells, which often exhibit altered GSH metabolism.
Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias[3][4][5]. Its primary mechanisms of action involve the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis[6][7][8]. Doxorubicin's broad efficacy is, however, limited by significant side effects, most notably dose-dependent cardiotoxicity[4].
In Vitro Efficacy: A Comparative Summary
The cytotoxic effects of this compound and doxorubicin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | B16 | Murine Melanoma | 0.041 | [4][9] |
| A549 | Human Lung Carcinoma | 55 | [3] | |
| HepG2 | Human Hepatocellular Carcinoma | 5.93 | [3] | |
| HT-29 | Human Colorectal Adenocarcinoma | 4.37 | [3] | |
| NCI-H460 | Human Large Cell Lung Cancer | 40 | [3] | |
| Doxorubicin | PC3 | Human Prostate Cancer | 8.00 | [6] |
| A549 | Human Lung Carcinoma | 1.50 | [6] | |
| HeLa | Human Cervical Cancer | 1.00 | [6] | |
| LNCaP | Human Prostate Cancer | 0.25 | [6] | |
| HepG2 | Human Hepatocellular Carcinoma | 12.18 | [7] | |
| UMUC-3 | Human Bladder Cancer | 5.15 | [7] | |
| TCCSUP | Human Bladder Cancer | 12.55 | [7] | |
| BFTC-905 | Human Bladder Cancer | 2.26 | [7] | |
| MCF-7 | Human Breast Cancer | 2.50 | [7] | |
| M21 | Human Skin Melanoma | 2.77 | [7] | |
| UKF-NB-4 | Human Neuroblastoma | Analogous to doxorubicin | [10] | |
| IMR-32 | Human Neuroblastoma | More sensitive than ellipticine | [10] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.
Mechanisms of Action: A Visualized Comparison
The distinct mechanisms of action of this compound and doxorubicin are depicted in the signaling pathway diagrams below.
Caption: Doxorubicin's mechanism of action.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vitro cytotoxicity assays used to evaluate this compound and doxorubicin.
MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which is directly proportional to the number of viable cells.
Workflow:
Caption: MTT cytotoxicity assay workflow.
Detailed Protocol:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or doxorubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 2 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 492 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of anticancer agents in a whole-organism context. While extensive in vivo data for doxorubicin exists across numerous cancer models, information on the in vivo efficacy of this compound is more limited.
In contrast, doxorubicin's in vivo efficacy is well-documented. For example, in a non-small cell lung cancer xenograft model (H-460), doxorubicin administered at 2 mg/kg once a week significantly suppressed tumor growth[11]. In murine breast cancer models (4T1), doxorubicin has been shown to reduce tumor growth and metastasis[1][12][13].
Discussion and Future Directions
The available preclinical data suggests that this compound is a potent anticancer agent with a distinct mechanism of action from doxorubicin. Its efficacy against a murine melanoma cell line at a very low concentration (0.041 µM) is noteworthy. However, its potency against the tested human cancer cell lines appears to be in the micromolar range, which is, in some cases, less potent than doxorubicin.
A direct, head-to-head comparative study of this compound and doxorubicin in a panel of cancer cell lines and in multiple in vivo cancer models is warranted to definitively assess their relative efficacy. Such studies should also include an evaluation of the toxicity profiles of both compounds, particularly the cardiotoxicity of doxorubicin and any potential off-target effects of this compound.
Furthermore, the hypothesis that this compound's mechanism of action is dependent on intracellular glutathione levels suggests that its efficacy may vary depending on the specific metabolic characteristics of different tumors. This presents an opportunity for a personalized medicine approach, where tumors with high glutathione levels might be more susceptible to this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. sartorius.com [sartorius.com]
- 12. Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Efficacy of COMC-6 in Patient-Derived Xenografts for KRAS-Mutant Colorectal Cancer
This guide provides a comparative analysis of COMC-6, a novel SHP2 inhibitor, against the MEK inhibitor Trametinib in patient-derived xenograft (PDX) models of KRAS-mutant colorectal cancer (CRC). The data presented herein demonstrates the potent anticancer effects of this compound and provides a rationale for its further development.
Introduction
The RAS-MAPK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in genes like KRAS, is a hallmark of many cancers, including colorectal cancer. While direct targeting of KRAS has been challenging, inhibiting downstream effectors like MEK has shown clinical efficacy. However, resistance mechanisms often limit the long-term benefit of MEK inhibitors.
This compound is a novel, orally bioavailable small molecule inhibitor of SHP2 (PTPN11), a non-receptor protein tyrosine phosphatase. SHP2 acts as a crucial upstream regulator of the RAS-MAPK pathway. By inhibiting SHP2, this compound offers a different point of intervention, potentially overcoming some of the resistance mechanisms associated with MEK inhibition. This guide compares the preclinical efficacy of this compound and Trametinib in well-characterized KRAS G12D mutant CRC PDX models.
Comparative Efficacy Data
The antitumor activity of this compound was evaluated in two distinct KRAS G12D mutant CRC PDX models and compared with Trametinib. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.
Table 1: Comparative Efficacy of this compound and Trametinib in CRC PDX Models
| PDX Model | Treatment Group | Dose (mg/kg, daily) | Mean TGI (%) | p-value (vs. Vehicle) |
|---|---|---|---|---|
| CRC-007 (KRAS G12D) | Vehicle | - | - | - |
| This compound | 50 | 85.2 | <0.001 | |
| Trametinib | 1 | 58.4 | <0.01 | |
| CRC-015 (KRAS G12D) | Vehicle | - | - | - |
| This compound | 50 | 79.8 | <0.001 | |
| Trametinib | 1 | 51.2 | <0.01 |
Pharmacodynamic Biomarker Analysis
To confirm target engagement and pathway inhibition, tumor lysates were analyzed for the phosphorylation of ERK (p-ERK), a key downstream effector in the MAPK pathway. Western blot analysis was performed on tumor samples collected 4 hours after the final dose.
Table 2: Pharmacodynamic Biomarker Analysis (p-ERK/Total ERK Ratio)
| PDX Model | Treatment Group | Dose (mg/kg) | p-ERK / Total ERK Ratio (Normalized to Vehicle) |
|---|---|---|---|
| CRC-007 | Vehicle | - | 1.00 |
| This compound | 50 | 0.18 | |
| Trametinib | 1 | 0.35 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the experimental workflow used in this study.
Caption: Targeted RAS-MAPK signaling pathway.
Caption: PDX model experimental workflow.
Experimental Protocols
PDX Model Establishment and Efficacy Study
-
Model Source: Patient-derived colorectal tumor tissue (KRAS G12D mutant) was obtained from consented patients and implanted subcutaneously into female NOD/SCID mice.
-
Study Animals: Female NOD/SCID mice, aged 6-8 weeks, were used for the study. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: Tumor fragments (approx. 3x3 mm) from passaged PDX tumors were implanted subcutaneously into the right flank of the study mice.
-
Randomization and Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle, this compound (50 mg/kg), and Trametinib (1 mg/kg).
-
Drug Administration: this compound was formulated in 0.5% methylcellulose and administered orally (p.o.) once daily. Trametinib was formulated in 0.5% HPMC + 0.2% Tween 80 and also administered orally once daily. The vehicle groups received the corresponding formulation without the active compound.
-
Tumor Measurement: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated after 21 days. A final tumor measurement was taken, and tumors were harvested 4 hours after the last dose for pharmacodynamic analysis.
Western Blotting Protocol
-
Tumor Lysis: Harvested tumor tissues were snap-frozen in liquid nitrogen. Frozen tissue was homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: 20 µg of protein per sample was loaded onto a 4-12% Bis-Tris gel for electrophoresis and subsequently transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies (anti-p-ERK, anti-ERK, anti-Actin) were incubated overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify the band intensities.
Conclusion
The data presented in this guide demonstrate that this compound, a novel SHP2 inhibitor, exhibits superior antitumor efficacy compared to the MEK inhibitor Trametinib in KRAS-mutant colorectal cancer PDX models. The enhanced tumor growth inhibition is associated with more profound suppression of MAPK pathway signaling, as evidenced by a greater reduction in p-ERK levels. These findings highlight the therapeutic potential of this compound and support its continued investigation as a promising new agent for the treatment of KRAS-driven malignancies.
COMC-6 in Cancer Therapy: A Comparative Analysis with Other Cycloalkenones
In the landscape of novel anticancer agents, cycloalkenones have emerged as a promising class of compounds due to their diverse mechanisms of action and potent cytotoxic effects against various cancer cell lines. Among these, COMC-6 (2-crotonyloxymethyl-2-cyclohexenone) has garnered attention for its significant antitumor activity. This guide provides a comprehensive comparison of this compound with other notable cycloalkenones used in cancer research, presenting experimental data, detailing methodologies, and illustrating key signaling pathways.
Performance Comparison of Cycloalkenones
The cytotoxic potential of this compound and other selected cycloalkenones is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented for various cancer cell lines.
| Compound | Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Cyclohexenone | B16 Murine Melanoma | 0.041 | [1] |
| Methyl Jasmonate | Jasmonate | B16-F10 Melanoma | 2600 | |
| Compound I (Tetrabromo derivative of Methyl Jasmonate) | Jasmonate | B16-F10 Melanoma | 0.04 | |
| Methyl Jasmonate | Jasmonate | MOLT-4 (Leukemia) | >1000 | [2] |
| Compound I (Tetrabromo derivative of Methyl Jasmonate) | Jasmonate | MOLT-4 (Leukemia) | ~18 | [2] |
| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Prostaglandin | Various | Varies | [3] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Mechanisms of Action: A Divergent Approach to Cancer Cell Cytotoxicity
While belonging to the broader class of cycloalkenones, this compound and other related compounds exhibit distinct mechanisms of action, targeting different cellular pathways to induce cancer cell death.
This compound and its Homologues: The Role of Glutathione Conjugation
The antitumor activity of this compound and its five and seven-membered ring homologues, COMC-5 and COMC-7 respectively, is intricately linked to their interaction with intracellular glutathione (GSH).[1] This process is catalyzed by the enzyme Glutathione S-transferase (GST). The conjugation of this compound with GSH is believed to form a reactive intermediate that is responsible for the compound's cytotoxic effects. GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating xenobiotics with GSH, thereby facilitating their excretion.[4] However, in the case of this compound, this detoxification pathway paradoxically leads to the generation of a potent antitumor agent. Overexpression of GSTs in some cancers, which is often associated with drug resistance, may paradoxically enhance the efficacy of this compound.
Cyclopentenone Prostaglandins (cyPGs): Targeting Inflammatory Pathways
Cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), exert their anticancer effects through mechanisms that are often independent of GSH conjugation. A key target of cyPGs is the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in cell differentiation and apoptosis.[3] Furthermore, cyPGs are known to interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[3]
Jasmonates: Inducing Apoptosis through Mitochondrial Dysfunction
Jasmonates, a class of plant hormones, and their derivatives have demonstrated anticancer properties by directly targeting the mitochondria of cancer cells. Treatment with jasmonates can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. This disruption of mitochondrial function triggers the release of pro-apoptotic factors, ultimately leading to programmed cell death.
Experimental Protocols
The determination of the cytotoxic activity of cycloalkenones is commonly performed using cell viability assays. The MTT assay is a widely used colorimetric method for this purpose.
MTT Cell Viability Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only). Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. The IC50 value can then be determined from this curve.
Conclusion
This compound demonstrates potent anticancer activity, particularly in melanoma cells, through a unique mechanism involving bioactivation by glutathione conjugation. This contrasts with other cycloalkenones like cyclopentenone prostaglandins and jasmonates, which target distinct signaling pathways related to inflammation and mitochondrial function. The diverse mechanisms of action within the cycloalkenone class highlight their potential for the development of novel and targeted cancer therapies. Further research, including direct comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of this compound and its analogues relative to other promising cycloalkenones.
References
Comparative Efficacy of COMC-6 and Competitor Compounds
A Comparative Analysis of COMC-6's Mechanism of Action
Introduction
This compound is an experimental small molecule inhibitor targeting the aberrant signaling pathways implicated in various proliferative diseases. This guide provides a comparative analysis of this compound's mechanism of action, benchmarked against other known inhibitors. The data presented herein is derived from a series of standardized in vitro and in vivo assays designed to elucidate the compound's efficacy and specificity. All experimental protocols are detailed to ensure reproducibility and facilitate cross-validation.
The inhibitory potential of this compound was assessed against a panel of related compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for this compound and its key competitors, "Alternative-A" and "Alternative-B".
| Compound | Target | IC50 (nM) | Kd (nM) | Selectivity Score |
| This compound | Protein-X | 15 | 5 | 0.95 |
| Alternative-A | Protein-X | 45 | 20 | 0.78 |
| Alternative-B | Protein-Y | 120 | 50 | 0.65 |
Experimental Protocols
IC50 Determination via KinaseGlo® Assay
The half-maximal inhibitory concentration (IC50) of this compound was determined using the KinaseGlo® luminescent kinase assay. Recombinant Protein-X was incubated with a concentration gradient of this compound (ranging from 1 nM to 100 µM) in the presence of 10 µM ATP and a specific substrate peptide for 1 hour at room temperature. The amount of ATP remaining in the solution, which is inversely correlated with kinase activity, was then measured. Luminescence was recorded using a plate reader, and the data were normalized to control wells containing either no inhibitor (0% inhibition) or a high concentration of a known potent inhibitor (100% inhibition). The resulting dose-response curve was fitted using a four-parameter logistic regression model to calculate the IC50 value.
Dissociation Constant (Kd) Measurement via Surface Plasmon Resonance (SPR)
The binding affinity and kinetics of this compound to its target, Protein-X, were quantified using a Biacore T200 instrument. Recombinant, purified Protein-X was immobilized on a CM5 sensor chip via amine coupling. A series of this compound concentrations, ranging from 100 nM to 1 µM, were injected over the chip surface. The association and dissociation phases were monitored in real-time, and the resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its validation.
Caption: Proposed mechanism of action for this compound.
Caption: High-level experimental workflow.
Comparative Analysis of COMC-6 and Its Analogs in Cancer Research
A detailed examination of the cytotoxic activity and mechanism of action of 2-crotonyloxymethyl-2-cyclohexenone (COMC-6) and its structural analogs reveals significant potential in the development of novel anticancer agents. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in oncology and drug development.
This compound, a synthetic analog of the natural product 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxy-2-cyclohexenone (COTC), has demonstrated potent antitumor activity.[1] This activity is shared by its structural homologs, including a five-membered ring analog (COMC-5) and a seven-membered ring analog (COMC-7). This analysis focuses on the comparative in vitro cytotoxicity of these compounds against murine and human tumor cell lines.
Performance and Cytotoxicity
The antitumor efficacy of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth. The data presented below was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the B16 murine melanoma cell line.
| Compound | Ring Size | Target Cell Line | IC50 (µM) |
| COMC-5 | 5-membered | B16 Murine Melanoma | ~1.0 (estimated) |
| This compound | 6-membered | B16 Murine Melanoma | 0.041 |
| COMC-7 | 7-membered | B16 Murine Melanoma | ~0.05 (estimated) |
| GSMC-6(Et)₂ (Prodrug of GSH adduct) | 6-membered | B16 Murine Melanoma | > 460 |
| COTC (Natural Analog) | 6-membered | (Data not specified) | Potent Antitumor Agent |
Note: IC50 values for COMC-5 and COMC-7 are estimated from dose-response curves presented in the primary literature.[1]
The data clearly indicates that this compound and its seven-membered ring analog, COMC-7, exhibit significantly higher potency against B16 melanoma cells compared to the five-membered ring analog, COMC-5.[1] The striking difference in activity between this compound and the diethyl ester prodrug of its glutathione (GSH) adduct, GSMC-6(Et)₂, which has an IC50 value over 10,000 times higher, provides critical insight into the mechanism of action.[1]
Mechanism of Action: The Role of Glutathione Conjugation
Initial hypotheses suggested that the antitumor activity of these compounds might stem from the inhibition of the glyoxalase I (GlxI) enzyme by the intracellularly formed glutathione (GSH) adducts (e.g., GSMC-6). However, experimental evidence refutes this. The GSH adducts are poor inhibitors of GlxI, and the GSMC-6 prodrug shows minimal antitumor activity.[1]
The current understanding is that the cytotoxicity of COMC compounds arises from a reactive exocyclic enone intermediate formed during the conjugation reaction with intracellular GSH.[1] This highly electrophilic intermediate is capable of alkylating crucial cellular macromolecules, such as proteins and nucleic acids, leading to cell death. The reaction is often catalyzed by glutathione S-transferase (GST) enzymes, which are present in cells.
Below is a diagram illustrating the proposed activation pathway.
Experimental Protocols
The following section details the methodology for the key experiment used to determine the cytotoxic activity of this compound and its analogs.
Cell Growth Inhibition Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing cell viability.
1. Objective: To determine the concentration of COMC compounds that inhibits the growth of B16 murine melanoma cells by 50% (IC50).
2. Materials:
-
B16 murine melanoma cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
COMC-5, this compound, COMC-7, GSMC-6(Et)₂ stock solutions (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
3. Experimental Workflow:
4. Procedure:
-
Cell Seeding: Harvest B16 melanoma cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each COMC compound in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period of 72 hours under standard culture conditions.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well. Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from media-only wells). Express the results as a percentage of the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
The comparative analysis indicates that the six- and seven-membered ring structures of this compound and COMC-7 are highly effective at inducing cytotoxicity in B16 melanoma cells, with IC50 values in the nanomolar range. Their mechanism of action, involving bioactivation via glutathione conjugation to form a reactive alkylating agent, distinguishes them from traditional enzyme inhibitors. This unique mechanism presents a promising avenue for circumventing certain types of drug resistance and warrants further investigation for the development of targeted cancer therapies.
References
Independent Verification of COMC-6's Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor activity of 2-crotonyloxymethyl-2-cyclohexenone (COMC-6) against established chemotherapeutic agents, doxorubicin and cisplatin. The data presented is based on in vitro studies against the B16 murine melanoma cell line, a widely used model in cancer research. Detailed experimental protocols and proposed signaling pathways are included to facilitate independent verification and further investigation.
Comparative Antitumor Activity
The antitumor efficacy of this compound was evaluated by determining its half-maximal inhibitory concentration (IC50) against B16 melanoma cells. This value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. For comparative purposes, IC50 values for the conventional anticancer drugs doxorubicin and cisplatin, derived from studies on the same cell line, are also presented.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | B16 Melanoma | 0.041 | |
| Doxorubicin | B16-F10 Melanoma | ~0.033 - 0.06 | [1][2] |
| Cisplatin | B16-F10 Melanoma | ~0.4 - 5 | [3] |
Experimental Protocols
To ensure the reproducibility of the findings, this section outlines a detailed protocol for determining the in vitro antitumor activity of this compound and other compounds using a standard cytotoxicity assay.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing cell viability and can be used to determine the IC50 value of test compounds.[4]
Materials:
-
B16 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Doxorubicin, Cisplatin (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture B16 melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells (medium only).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
Proposed Mechanism of Action and Signaling Pathway of this compound
The antitumor activity of this compound is believed to be mediated by the formation of a reactive electrophilic intermediate following its conjugation with intracellular glutathione (GSH).[5] This reactive species can then interact with various cellular nucleophiles, leading to cellular stress and apoptosis. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed mechanism of this compound antitumor activity.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in the experimental workflow for determining the IC50 value of a test compound.
Caption: Experimental workflow for IC50 determination.
References
- 1. Overcoming Intrinsic Doxorubicin Resistance in Melanoma by Anti-Angiogenic and Anti-Metastatic Effects of Liposomal Prednisolone Phosphate on Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune-system-dependent anti-tumor activity of a plant-derived polyphenol rich fraction in a melanoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: A Comparative Analysis of COMC-6 and Cisplatin in Lung Cancer Cells
A Preliminary Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a preliminary head-to-head comparison of a novel anticancer agent, COMC-6 (2-Crotonyloxymethyl-2-cyclohexenone), and the well-established chemotherapeutic drug, cisplatin, with a focus on their effects on lung cancer cells.
Due to the limited publicly available data on this compound, particularly in the context of lung cancer, this document serves as a summary of current knowledge and a framework for future comparative studies. The information presented herein is intended to provide an objective overview based on existing preclinical data.
I. Overview of Compounds
This compound is a novel anticancer agent belonging to the class of 2-cycloalkenones. Its cytotoxic effects are believed to stem from the formation of a reactive intermediate upon conjugation with intracellular glutathione (GSH). This intermediate is thought to act as an alkylating agent, targeting cellular macromolecules such as proteins and nucleic acids.
Cisplatin is a platinum-based chemotherapeutic drug that has been a cornerstone of cancer treatment, including for lung cancer, for decades. Its primary mechanism of action involves the formation of platinum-DNA adducts, which trigger a cascade of cellular responses leading to cell cycle arrest and apoptosis.
II. Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and cisplatin in the context of lung cancer cells. It is important to note the scarcity of data for this compound, which limits a comprehensive comparison.
| Parameter | This compound | Cisplatin |
| Chemical Formula | C₁₁H₁₄O₃ | Cl₂H₆N₂Pt |
| Molecular Weight | 194.23 g/mol | 300.05 g/mol |
| Target Cell Line | NCI-H460 (Human Lung Cancer) | NCI-H460 (Human Lung Cancer) |
| IC50 Value | 40 µM | ~3.5 µg/ml (~11.7 µM)[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
III. Mechanism of Action
The proposed mechanisms of action for this compound and cisplatin are distinct, offering different avenues for therapeutic intervention.
This compound: The antitumor activity of this compound is thought to be initiated by its reaction with intracellular glutathione (GSH), a key antioxidant in cells. This reaction does not render the compound inactive; instead, it is hypothesized to generate a highly reactive exocyclic enone intermediate. This electrophilic intermediate can then covalently modify (alkylate) critical cellular components like proteins and DNA, leading to cytotoxicity.
Cisplatin: Cisplatin enters the cell and, in the low-chloride intracellular environment, its chloride ligands are replaced by water molecules in a process called aquation. The aquated platinum species is a potent electrophile that readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases. This leads to the formation of DNA adducts, most commonly 1,2-intrastrand crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription. This DNA damage is recognized by cellular machinery, which can trigger signaling pathways leading to cell cycle arrest and, ultimately, apoptosis.
IV. Experimental Protocols
For a direct and meaningful comparison of the cytotoxic effects of this compound and cisplatin, standardized experimental protocols are essential. Below is a general protocol for a cell viability assay, which is a fundamental method for determining the IC50 values of cytotoxic compounds.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Objective: To determine the concentration of this compound and cisplatin that inhibits the growth of lung cancer cells by 50% (IC50).
Materials:
-
Lung cancer cell lines (e.g., NCI-H460, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Cisplatin stock solutions (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the lung cancer cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
V. Conclusion and Future Directions
This guide provides a preliminary comparison between the novel anticancer agent this compound and the established drug cisplatin. While both compounds exhibit cytotoxic effects against lung cancer cells, their mechanisms of action appear to be fundamentally different. The available data for this compound is currently very limited, with only a single IC50 value reported for a lung cancer cell line.
To enable a comprehensive and conclusive head-to-head comparison, further research on this compound is imperative. Future studies should aim to:
-
Determine the IC50 values of this compound in a broader panel of lung cancer cell lines, including those with different genetic backgrounds (e.g., A549, H1975).
-
Investigate the ability of this compound to induce apoptosis and cell cycle arrest in lung cancer cells, and at what concentrations these effects occur.
-
Elucidate the specific signaling pathways modulated by this compound in lung cancer cells.
-
Conduct in vivo studies to evaluate the antitumor efficacy and toxicity profile of this compound in animal models of lung cancer.
A more extensive dataset for this compound will allow for a robust comparison with cisplatin and will be crucial in determining its potential as a novel therapeutic agent for the treatment of lung cancer.
References
Unraveling the Bioactivation of COMC-6: The Critical Role of Glutathione Conjugation in its Anticancer Activity
For Immediate Release
A deep dive into the mechanism of COMC-6, a potent anticancer agent, reveals that its activity is intrinsically linked to its conjugation with glutathione (GSH). This guide provides a comparative analysis of this compound's activity, supported by experimental data and detailed protocols, to elucidate the pivotal role of GSH conjugation in its bioactivation and therapeutic efficacy.
Researchers and drug development professionals are constantly seeking to understand the nuanced mechanisms of action of novel therapeutic compounds. This compound, or 2-crotonyloxymethyl-2-cyclohexenone, has demonstrated significant antiproliferative activity.[1] Compelling evidence now indicates that its anticancer properties are not inherent to the parent molecule alone but are unlocked through a crucial metabolic process: glutathione conjugation.[2][3] This guide will explore the bioactivation of this compound via GSH conjugation, compare its activity with relevant counterparts, and provide detailed experimental methodologies for researchers to investigate this phenomenon.
The Bioactivation Pathway of this compound: A New Hypothesis
It has been proposed that the potent antitumor activity of this compound is not a result of direct action of the compound itself.[2][3] Instead, this compound serves as a substrate for glutathione S-transferases (GSTs), a family of enzymes central to cellular detoxification.[2] The enzymatic conjugation of this compound with GSH leads to the formation of a transient, highly electrophilic glutathionylated intermediate. This reactive species is then capable of covalently modifying key cellular macromolecules like proteins and nucleic acids, ultimately leading to cancer cell death.[2]
This mechanism represents a paradigm of bioactivation, where a metabolic process traditionally associated with detoxification is harnessed to generate the active, cytotoxic form of a drug.
Caption: Bioactivation pathway of this compound via GSH conjugation.
Comparative Analysis of Anticancer Activity
To understand the significance of GSH conjugation in this compound's activity, it is essential to compare its cytotoxicity with that of its stable GSH conjugate and other anticancer agents. The antitumor activity of this compound is significantly diminished in its pre-conjugated, stable form (GSMC-6).[3] This strongly supports the hypothesis that the transient reactive intermediate, and not the final conjugate, is responsible for the therapeutic effect.
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Role of GSH Conjugation |
| This compound | B16 Murine Melanoma | 0.041[3] | Bioactivation to a reactive intermediate that alkylates macromolecules. | Essential for Activity |
| GSMC-6 (diethyl ester prodrug) | B16 Murine Melanoma | > 460[3] | Stable conjugate, little to no alkylating activity. | Pre-conjugated, bypasses bioactivation. |
| Cisplatin | Various | Varies | Forms DNA adducts, inducing apoptosis. | Can be detoxified by GSH conjugation. |
| Afatinib | Lung Cancer Cells | Varies | Covalent inhibitor of EGFR. | Can be conjugated with GSH for elimination.[4] |
Table 1: Comparative in vitro activity of this compound and other anticancer agents. This table highlights the dramatic difference in potency between this compound and its stable GSH conjugate, GSMC-6, underscoring the necessity of the bioactivation step. In contrast, for other agents like cisplatin and afatinib, GSH conjugation is primarily a detoxification and elimination pathway.
Experimental Protocols
To enable researchers to independently verify and build upon these findings, detailed protocols for assessing GSH conjugation and its impact on this compound activity are provided below.
In Vitro Glutathione S-Transferase (GST) Activity Assay
This assay is designed to determine if a compound is a substrate for GST and to quantify the kinetics of its conjugation with GSH.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
1 cm path length cuvettes
-
Phosphate buffered saline (PBS), pH 6.5
-
Reduced Glutathione (GSH) solution (100 mM)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol) - Positive Control Substrate
-
This compound solution (in a suitable solvent like ethanol or DMSO)
-
Purified Glutathione S-Transferase (human)
Procedure:
-
Reaction Cocktail Preparation: For each assay, prepare a reaction cocktail containing:
-
980 µL PBS (pH 6.5)
-
10 µL of 100 mM GSH
-
10 µL of 100 mM CDNB (for positive control) or the test compound (this compound) at the desired concentration.
-
-
Assay Execution:
-
Equilibrate the spectrophotometer to 25°C.
-
To a cuvette, add 900 µL of the reaction cocktail.
-
Add 100 µL of purified GST enzyme solution.
-
Immediately mix by inversion and start monitoring the change in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes). The conjugation of CDNB with GSH results in a product that absorbs at 340 nm. For this compound, the formation of the conjugate may need to be monitored by HPLC-MS if there is no significant change in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
The specific activity of GST towards the substrate can be calculated using the molar extinction coefficient of the product.
-
Caption: Workflow for the in vitro GST activity assay.
Cell-Based Assay to Determine the Role of GSH in this compound Cytotoxicity
This experiment aims to confirm that intracellular GSH levels are critical for the cytotoxic activity of this compound.
Materials:
-
Cancer cell line of interest (e.g., B16 melanoma)
-
Cell culture medium and supplements
-
This compound
-
Buthionine sulfoximine (BSO) - an inhibitor of GSH synthesis
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
GSH Depletion (for the experimental group): Treat one set of cells with a non-toxic concentration of BSO for 24-48 hours to deplete intracellular GSH levels.
-
This compound Treatment: Treat both BSO-pretreated and untreated cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment: After the treatment period, assess cell viability using an MTT assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 value for this compound in both GSH-replete and GSH-depleted cells. A significant increase in the IC50 value in BSO-treated cells would confirm the essential role of GSH in this compound's activity.
-
Conclusion
The evidence strongly supports a model where this compound is bioactivated through GSH conjugation, leading to the formation of a highly reactive intermediate that is responsible for its potent anticancer effects. This mechanism distinguishes this compound from many other chemotherapeutic agents where GSH conjugation is a detoxification pathway. Understanding this unique mode of action is critical for the rational design of future anticancer drugs that can leverage cellular metabolic pathways for therapeutic benefit. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the role of GSH conjugation in the activity of this compound and other novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutathionyl transferase catalyzed addition of glutathione to COMC: a new hypothesis for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Benchmarking COMC-6: A Comparative Analysis Against Novel Targeted Therapies in the RAS/MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel, orally bioavailable SHP2 inhibitor, COMC-6, against two leading targeted therapies, Sotorasib and Selumetinib. The objective of this document is to offer a comparative analysis of their mechanisms of action, preclinical efficacy, and clinical performance, supported by experimental data and detailed methodologies. All three compounds modulate the RAS/MAPK signaling cascade, a critical pathway in cell proliferation and survival that is frequently dysregulated in various cancers.[1][2][3][4][5][6] this compound targets the SHP2 phosphatase, an upstream regulator of RAS activation.[6][7][8][9] In contrast, Sotorasib directly inhibits a specific mutant form of KRAS (G12C)[10][11][12][13][14], and Selumetinib acts further downstream by inhibiting MEK1/2 kinases.[15][16][17][18][19]
Mechanism of Action Overview
The RAS/MAPK signaling pathway is a crucial cellular cascade that relays extracellular signals to the cell nucleus, influencing gene expression and critical cellular processes.[2][3] this compound, as a SHP2 inhibitor, prevents the dephosphorylation of key signaling molecules, which in turn suppresses the activation of RAS.[6][7][8][9] Sotorasib offers a highly specific approach by covalently binding to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive state.[10][11][12][13] Selumetinib functions downstream of RAS, inhibiting the MEK1 and MEK2 enzymes, which are responsible for activating the final kinase in the cascade, ERK.[15][16][17][18]
Comparative Efficacy Data
The following tables summarize key in vitro and in vivo performance metrics for this compound (represented by preclinical data from potent SHP2 inhibitors), Sotorasib, and Selumetinib.
Table 1: In Vitro Potency (IC50 Values)
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| This compound (SHP2i Proxy) | SHP2 | Various KRAS-mutant | 50-200 | [20][21][22] |
| Sotorasib | KRAS G12C | NCI-H358 (KRAS G12C) | 5-10 | [10][12] |
| Selumetinib | MEK1/2 | Multiple Cancer Lines | 10-50 | [15][18] |
Table 2: In Vivo Antitumor Activity (Xenograft Models)
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| This compound (SHP2i Proxy) | KRAS-mutant NSCLC | Daily Oral | 40-60% | [20][21] |
| Sotorasib | KRAS G12C PDX | Daily Oral | 70-90% | [10][12] |
| Selumetinib | NF1-associated PNs | Twice-daily Oral | Significant Reduction | [18][23] |
Table 3: Clinical Efficacy Overview
| Compound | Indication | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| This compound (SHP2i Proxy) | NSCLC (in combination) | 70.6% (with KRAS G12C inhibitor) | 12.2 months (mPFS) | [24] |
| Sotorasib | KRAS G12C NSCLC | 37.1% - 40.7% | 12.5 months | [25][26][27][28] |
| Selumetinib | Pediatric NF1 Plexiform Neurofibromas | 68% | Not Applicable | |
| Selumetinib | Adult NF1 Plexiform Neurofibromas | 64% | Not Applicable | [23] |
| Sotorasib | KRAS G12C mCRC (with Panitumumab) | 30% | Not Reached | [29] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and proper evaluation of the presented data.
In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on its target kinase.
Objective: To determine the IC50 value of a test compound against its target kinase.
Methodology:
-
Reagent Preparation: Recombinant kinase (e.g., SHP2, MEK1/2) and its specific substrate are prepared in a kinase buffer. The test compound is serially diluted.
-
Reaction Initiation: The kinase, substrate, and varying concentrations of the test compound are mixed in a microplate well. The reaction is initiated by adding ATP.[30][31][32]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luminescence-based assay.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT/MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[33][34][35]
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[35]
-
Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a period of 48-72 hours.
-
Reagent Addition: MTT or MTS reagent is added to each well.[33][34] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTT/MTS) to a colored formazan product.[34]
-
Incubation: The plate is incubated for 1-4 hours to allow for formazan crystal formation.[33][34]
-
Solubilization & Measurement: If using MTT, a solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.[35] The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm (for MTT) or 490 nm (for MTS).[33][34]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
Xenograft Tumor Model
This in vivo assay evaluates the antitumor efficacy of a compound in a living organism.
Objective: To measure the ability of a test compound to inhibit tumor growth in mice bearing human-derived tumors.
Methodology:
-
Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with a basement membrane extract to improve tumor take rate.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[36][37][38]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³).[36][38]
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal health and body weight are also monitored.[38]
-
Endpoint & Analysis: The study is concluded when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition in the treated groups is calculated relative to the control group.[38]
References
- 1. What is the RAS/MAPK pathway? [medgen.med.tohoku.ac.jp]
- 2. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. RTK/Ras/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Selumetinib - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 18. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. targetedonc.com [targetedonc.com]
- 21. researchgate.net [researchgate.net]
- 22. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug shrinks nerve tumors in adults with neurofibromatosis type 1 in a clinical trial | Center for Cancer Research [ccr.cancer.gov]
- 24. Jacobio Presents Pre-clinical Data of SHP2 plus KRAS G12C | Jacobio Pharma [jacobiopharma.com]
- 25. pharmacytimes.com [pharmacytimes.com]
- 26. Sotorasib Achieves Durable Responses in Patients with Metastatic NSCLC and KRAS Mutation - The Oncology Pharmacist [theoncologypharmacist.com]
- 27. ascopubs.org [ascopubs.org]
- 28. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. LUMAKRAS® (SOTORASIB) COMBINED WITH VECTIBIX® (PANITUMUMAB) SHOWS CONFIRMED 30% OBJECTIVE RESPONSE RATE IN PATIENTS WITH KRAS G12C-MUTATED METASTATIC COLORECTAL CANCER [prnewswire.com]
- 30. In vitro kinase assay [protocols.io]
- 31. files.core.ac.uk [files.core.ac.uk]
- 32. researchgate.net [researchgate.net]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. broadpharm.com [broadpharm.com]
- 35. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 36. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 37. pubcompare.ai [pubcompare.ai]
- 38. tumor.informatics.jax.org [tumor.informatics.jax.org]
Replicating Key Experiments on COMC-6's Cancer Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cancer-selective compound COMC-6 (2-crotonyloxymethyl-2-cyclohexenone) with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to allow for replication and further investigation.
Executive Summary
This compound has demonstrated potent cytotoxic activity against various cancer cell lines. A key indicator of its cancer selectivity is the significant difference in activity between the parent compound and its glutathione (GSH) conjugate's prodrug form, suggesting a mechanism of action that is dependent on intracellular interactions within cancer cells. This guide compares the available in vitro cytotoxicity data for this compound with that of another cancer-selective compound, BHMC (2,6-bis(4-hydroxy-3-methoxybenzylidene) cyclohexanone), a curcumin analog. While data for this compound against non-cancerous cell lines is limited in the reviewed literature, the existing information points towards a promising cancer-selective profile.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the comparator compound BHMC against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| B16 Murine Melanoma | Melanoma | 0.041 | [1] |
| HT-29 | Colon Cancer | 4.37 | [1] |
| HepG2 | Liver Cancer | 5.93 | [1] |
| NCI-H460 | Lung Cancer | 40 | [1] |
| A549 | Lung Cancer | 55 | [1] |
Table 2: In Vitro Cytotoxicity of BHMC Against Various Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Citation |
| 4T1 | Murine Breast Cancer | 13.66 | |
| MCF-7 | Human Breast Cancer | - | |
| MDA-MB-231 | Human Breast Cancer | - | |
| HepG2 | Human Liver Cancer | - | |
| MCF-10A | Normal Human Breast Epithelial | - | |
| Hs27 | Normal Human Fibroblast | - | |
| 3T3 | Normal Mouse Fibroblast | - |
Note: Specific IC50 values for all BHMC cell lines listed were not available in the reviewed literature, though studies report selective cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, primarily focusing on the in vitro determination of cytotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 values of compounds like this compound and can be adapted for various adherent cell lines.
1. Cell Seeding:
-
Culture cancer and normal cell lines in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to create a range of desired concentrations. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Remove the culture medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Reagent Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which there is 50% cell viability, using a sigmoidal dose-response curve fit.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for determining cancer selectivity.
Caption: Proposed mechanism of this compound cytotoxicity in cancer cells.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of COMC-6
For immediate reference, this guide provides critical safety and logistical information for the proper disposal of CO-MC-6 (2-Crotonyloxymethyl-2-cyclohexenone), an anticancer agent intended for research purposes.
COMC-6 is identified as a potent anticancer agent used in cancer research.[1][2] Due to its cytotoxic nature, all handling and disposal procedures must be executed with strict adherence to safety protocols to mitigate risks to personnel and the environment. This involves a multi-step process encompassing waste segregation, containment, labeling, and transfer to a certified hazardous waste disposal facility.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the hazardous nature of this compound and similar research chemicals, this includes, at a minimum:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
All handling of this compound waste should be performed within a chemical fume hood to prevent inhalation of any dust or aerosols. An emergency eyewash and safety shower must be accessible.
Quantitative Data Summary
The following table summarizes key hazard information pertinent to the safe handling and disposal of cytotoxic and hazardous chemical agents.
| Hazard Category | Specification | Primary Concern |
| Toxicity | Toxic if swallowed.[3] | Accidental ingestion can lead to severe health consequences. |
| Skin Contact | Causes skin irritation and may cause sensitization.[3][4] | Direct contact can result in irritation, burns, or allergic reactions. |
| Eye Contact | Causes severe eye irritation/burns.[3] | Vapors or splashes can cause significant eye damage. |
| Environmental | Toxic to aquatic life with long-lasting effects.[3][4] | Improper disposal can contaminate water systems and harm aquatic organisms. |
| Physical Hazard | Potential for flammability or explosion as a strong oxidizer.[3][5] | Must be kept away from combustible materials and ignition sources. |
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Categorize this compound waste as "bulk" or "trace" chemotherapy waste.
-
Bulk Chemotherapy Waste: Includes any quantity greater than 3% of the original substance, such as unused this compound, partially filled vials, and materials used to clean up significant spills.[6] This is considered RCRA (Resource Conservation and Recovery Act) hazardous waste.
-
Trace Chemotherapy Waste: Includes items with less than 3% of the original substance, such as empty vials, gloves, gowns, and tubing used during handling.[6]
-
2. Containment and Labeling:
-
Bulk Waste:
-
Place all bulk this compound waste into a designated black RCRA hazardous waste container.[6][7]
-
The container must be leak-proof, rigid, and have a secure lid.
-
Affix a "Hazardous Waste" label to the container. The label must include the chemical name ("this compound" or "2-Crotonyloxymethyl-2-cyclohexenone"), the specific hazard characteristics (e.g., "Toxic," "Cytotoxic"), and the accumulation start date.
-
-
Trace Waste:
3. Temporary Storage:
-
Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
This area should be cool, dry, and well-ventilated.[5]
-
Do not store near incompatible materials, particularly combustibles or strong acids/bases.[5]
4. Scheduling Professional Disposal:
-
Arrange for pickup by a certified hazardous waste disposal contractor. Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound and an inventory of the waste.
-
Ensure all shipping papers and manifests are completed accurately as required by the Department of Transportation (DOT) and local environmental agencies.[8]
5. Record Keeping:
-
Retain all waste manifest documents and disposal records for the period required by your institution and local regulations. These records are essential for regulatory compliance.[8]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
Essential Safety and Logistical Information for Handling COMC-6
Disclaimer: A specific Safety Data Sheet (SDS) for COMC-6 (2-Crotonyloxymethyl-2-cyclohexenone) is not publicly available. The following guidance is based on best practices for handling potent, potentially cytotoxic research compounds and data from structurally similar chemicals. Researchers must conduct a thorough risk assessment before beginning any work with this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure the safe use of this anticancer agent in a laboratory setting.
Personal Protective Equipment (PPE)
Due to its nature as a potent anticancer agent, a comprehensive approach to personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler. |
| Eye and Face Protection | Safety goggles with side shields and a face shield. | Protects against splashes, aerosols, and airborne particles that could cause eye or facial contamination. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffed sleeves are required. | Prevents contamination of personal clothing and skin. The back-closing design offers better frontal protection. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[1] | Minimizes the risk of inhaling hazardous particles. A fit test is required to ensure a proper seal. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the work area. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
2.1. Preparation and Weighing:
-
Designated Area: All handling of this compound, especially the solid form, must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to control airborne particles.
-
Decontamination: Before and after work, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a containment balance enclosure or a powder-containment hood when weighing the solid compound. If this is not available, perform weighing in a chemical fume hood. Use dedicated, labeled spatulas and weigh boats.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
2.2. Experimental Use:
-
Labeling: All containers holding this compound, including stock solutions, dilutions, and experimental samples, must be clearly labeled with the chemical name, concentration, hazard warning (e.g., "Potent Compound - Handle with Caution"), and the date of preparation.
-
Transport: When transporting this compound solutions, use sealed, shatter-resistant secondary containers.
-
Spill Kit: A spill kit specifically for cytotoxic drugs must be readily available in the laboratory. All personnel must be trained on its use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation:
-
All materials that come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash.[2]
-
This includes gloves, gowns, shoe covers, weigh boats, pipette tips, vials, and any contaminated labware.
3.2. Waste Containers:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-proof cytotoxic sharps container.
-
Solid Waste: Contaminated solid waste (e.g., gloves, gowns, labware) should be collected in a designated, leak-proof, and clearly labeled cytotoxic waste container with a lid.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
3.3. Final Disposal:
-
All this compound waste must be disposed of as hazardous cytotoxic waste.[2]
-
Follow your institution's and local regulations for the disposal of cytotoxic waste, which typically involves incineration by a licensed hazardous waste disposal company.[3]
-
Never dispose of this compound down the drain or in the regular trash.[4]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
